Product packaging for N-Methyl-N-(3-thien-2-ylbenzyl)amine(Cat. No.:CAS No. 859833-20-8)

N-Methyl-N-(3-thien-2-ylbenzyl)amine

Cat. No.: B1357065
CAS No.: 859833-20-8
M. Wt: 203.31 g/mol
InChI Key: BIULJOFRQMLCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NS B1357065 N-Methyl-N-(3-thien-2-ylbenzyl)amine CAS No. 859833-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(3-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULJOFRQMLCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594530
Record name N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-20-8
Record name N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a heterocyclic organic compound featuring a thiophene ring linked to an N-methylbenzylamine moiety. While specific experimental data on this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its core basic properties based on computational predictions and data from analogous structures. Furthermore, it outlines detailed experimental protocols for the precise determination of its fundamental physicochemical parameters, namely its basicity (pKa) and aqueous solubility. This document also briefly touches upon the known biological activities of related thiophene-containing molecules, offering a contextual framework for future research and development endeavors.

Physicochemical Properties

The basicity and lipophilicity of a compound are critical parameters in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the following properties are predicted.

PropertyValueSource
Molecular Formula C12H13NSPubChem[1]
Molecular Weight 203.31 g/mol PubChem[1]
Predicted pKa 9.51 ± 0.10Predicted for N-Methyl-N-(3-thien-3-ylbenzyl)amine[2]
Predicted XLogP3 3.1PubChem[1]
Predicted Water Solubility Sparingly SolubleBased on N-methylbenzylamine[3]

Note: The predicted pKa value is for the isomeric compound N-Methyl-N-(3-thien-3-ylbenzyl)amine and serves as a close estimate. The predicted water solubility is inferred from the parent compound, N-methylbenzylamine.

Experimental Protocols for Property Determination

To ascertain the precise basic properties of this compound, the following established experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant of a compound.

Principle: The pKa is the pH at which the amine is 50% ionized. By titrating a solution of the amine with a strong acid, a titration curve is generated. The pKa can be determined from the midpoint of the buffer region of this curve.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This can be determined from the first derivative of the titration curve.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the core basic properties of a novel compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting A Synthesis of this compound B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Confirmation (NMR, MS) B->C D pKa Determination (Potentiometric Titration) C->D E Solubility Determination (Shake-Flask Method) C->E F Lipophilicity Determination (LogP/LogD) C->F G Calculate pKa from Titration Curve D->G H Quantify Solubility from Saturated Solution E->H I Determine LogP/LogD Partition Coefficient F->I J Comprehensive Physicochemical Profile G->J H->J I->J

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Abstract

This document provides a comprehensive technical overview of a viable and efficient two-step synthesis pathway for this compound. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 3-(thiophen-2-yl)benzaldehyde. This intermediate subsequently undergoes a reductive amination with methylamine to yield the final target compound. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development, offering detailed experimental protocols, tabulated quantitative data, and process visualizations to ensure clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of a carbon-carbon bond between an aryl halide and a thiophene boronic acid via a Suzuki-Miyaura coupling reaction. The resulting aldehyde is then converted to the target secondary amine through a direct reductive amination.

G cluster_reactants1 Step 1: Suzuki-Miyaura Coupling cluster_intermediate cluster_reactants2 Step 2: Reductive Amination cluster_product r1 3-Bromobenzaldehyde inter 3-(Thiophen-2-yl)benzaldehyde r1->inter Pd(PPh3)4, K2CO3 DMF, 90°C r2 Thiophene-2-boronic acid r2->inter Pd(PPh3)4, K2CO3 DMF, 90°C prod This compound inter->prod e.g., NaBH(OAc)3 DCE, rt r3 Methylamine (CH3NH2) r3->prod e.g., NaBH(OAc)3 DCE, rt r4 Reducing Agent r4->prod e.g., NaBH(OAc)3 DCE, rt

Caption: Overall two-step synthesis pathway for the target compound.

Step 1: Synthesis of 3-(Thiophen-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming aryl-aryl bonds.[1] In this step, 3-bromobenzaldehyde is coupled with thiophene-2-boronic acid using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base.[1][2]

Experimental Protocol

The following protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[3][4]

  • Inert Atmosphere Setup: A three-neck flask is charged with 3-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon).

  • Solvent Addition: Anhydrous N,N-Dimethylformamide (DMF) is added to the flask. The mixture is stirred under the inert atmosphere for approximately 30 minutes to ensure proper mixing.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) is added to the reaction mixture.

  • Reaction: The mixture is heated to 90 °C and stirred for 6-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with dichloromethane (DCM) and washed with water to remove DMF and inorganic salts.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization from a suitable solvent like ethyl acetate to yield 3-(thiophen-2-yl)benzaldehyde as a solid.[3]

Data Presentation
ParameterValue / CompoundNotes
Reactant A 3-Bromobenzaldehyde---
Reactant B Thiophene-2-boronic acid---
Catalyst Tetrakis(triphenylphosphine)palladium(0)1-5 mol % loading is typical.[4]
Base Potassium Carbonate (K₂CO₃)Other bases like Na₂CO₃ can also be used.[5]
Solvent N,N-Dimethylformamide (DMF)Aqueous n-butanol is an alternative solvent system.[4]
Temperature 90 °C---
Reaction Time 6-12 hoursMonitored by TLC.
Reported Yield ~89%Yield reported for a similar Suzuki coupling.[3]

Experimental Workflow Diagram

G start_end start_end process process input_output input_output condition condition purify purify A Start B Combine Reactants & Base (3-bromobenzaldehyde, thiophene-2-boronic acid, K2CO3) A->B C Add Anhydrous DMF B->C D Stir under N2 for 30 min C->D E Add Pd(PPh3)4 Catalyst D->E F Heat at 90°C for 6-12h E->F G Cool to RT & Quench (Add DCM and Water) F->G H Purify via Column Chromatography or Recrystallization G->H I Product: 3-(Thiophen-2-yl)benzaldehyde H->I J End I->J

Caption: Workflow for the Suzuki-Miyaura coupling step.

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[6] This step involves the reaction of 3-(thiophen-2-yl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ by a hydride reducing agent to the desired secondary amine.

Experimental Protocol

The following is a generalized protocol for direct reductive amination, a common and efficient procedure.[6][7]

  • Reaction Setup: To a solution of 3-(thiophen-2-yl)benzaldehyde (1.0 eq) in a suitable solvent such as Dichloroethane (DCE) or Methanol (MeOH), add a solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) (1.5 eq), is added portion-wise to the mixture. STAB is often preferred as it is milder and more selective than agents like sodium borohydride for reductive aminations.[7]

  • Reaction: The reaction is stirred at room temperature for 12-24 hours until the starting aldehyde is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation
ParameterValue / CompoundNotes
Reactant A 3-(Thiophen-2-yl)benzaldehyde---
Reactant B Methylamine (CH₃NH₂)Typically used in slight excess.
Reducing Agent Sodium triacetoxyborohydride (STAB)Alternative: Sodium borohydride (NaBH₄).[6]
Solvent Dichloroethane (DCE) or Methanol (MeOH)Choice depends on the specific reducing agent and substrates.
Temperature Room Temperature---
Reaction Time 12-24 hoursMonitored by TLC.
Expected Yield 80-95%Reductive aminations are typically high-yielding.[8][9]

Logical Relationship Diagram

G cluster_reactants Reactants cluster_process Process cluster_species Key Species aldehyde 3-(Thiophen-2-yl)benzaldehyde imine_formation Condensation aldehyde->imine_formation amine Methylamine amine->imine_formation imine Intermediate Imine imine_formation->imine Forms reduction In Situ Reduction product Final Product: This compound reduction->product Yields imine->reduction reductant Reducing Agent (e.g., STAB) reductant->reduction Mediates

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for N-Methyl-N-(3-thien-2-ylbenzyl)amine

Executive Summary

This document provides a technical overview of the available scientific information regarding the mechanism of action of the chemical compound this compound. Despite a comprehensive search of scientific literature and chemical databases, no published studies were identified that specifically elucidate the biological activity, pharmacological profile, or mechanism of action of this compound. The information available is currently limited to its chemical properties. This guide presents the existing chemical data and highlights the absence of biological studies, representing a potential area for future research.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C12H13NS.[1] Its structure consists of a methyl group and a benzyl group attached to a central nitrogen atom, with a thiophene ring substituted at the 3-position of the benzyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C12H13NSPubChem[1]
Molecular Weight 203.31 g/mol PubChem[1]
IUPAC Name N-methyl-1-(3-thiophen-2-ylphenyl)methanaminePubChem[1]
CAS Number 859833-20-8PubChem[1]
Synonyms N-Methyl-3-(thien-2-yl)benzylamine, Methanamine, N-[[3-(2-thienyl)phenyl]methylene]-, N-methyl-1-(3-(thiophen-2-yl)phenyl)methanamineChemicalBook[2][3]

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough and systematic search of prominent scientific databases and literature repositories yielded no specific information on the biological activity or mechanism of action of this compound. The searches included queries for its pharmacological profile, potential molecular targets, receptor binding affinities, and outcomes of in vitro or in vivo studies.

This lack of data indicates that the compound may be a novel chemical entity that has not yet been subjected to biological screening or that the results of any such studies have not been published in the public domain. Therefore, its therapeutic potential, toxicological profile, and the signaling pathways it may modulate remain unknown.

Experimental Protocols and Data

As no biological studies have been published, there are no experimental protocols or quantitative data (e.g., binding affinities, efficacy) to report for this compound.

Potential for Future Research

The absence of biological data for this compound presents an opportunity for new research endeavors. The structural motifs present in the molecule, such as the benzylamine and thiophene moieties, are found in various biologically active compounds. This suggests that this compound could be a candidate for screening in a variety of biological assays to determine its potential pharmacological effects.

A logical workflow for future investigation is proposed below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Outcome Compound Acquisition/Synthesis Compound Acquisition/Synthesis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Acquisition/Synthesis->High-Throughput Screening (HTS) HTS HTS Hit Identification Hit Identification HTS->Hit Identification In Vitro Assays (e.g., binding, functional) In Vitro Assays (e.g., binding, functional) Hit Identification->In Vitro Assays (e.g., binding, functional) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies In Vitro Assays (e.g., binding, functional)->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies In Vivo Models In Vivo Models SAR Studies->In Vivo Models Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling In Vivo Models->Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling PK/PD Profiling PK/PD Profiling Mechanism of Action Elucidation Mechanism of Action Elucidation PK/PD Profiling->Mechanism of Action Elucidation

References

An In-depth Technical Guide on N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for N-Methyl-N-(3-thien-2-ylbenzyl)amine, a compound of interest in chemical and pharmaceutical research. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Physicochemical Data

The fundamental molecular properties of this compound have been computationally determined and are summarized below. This data is critical for a variety of applications, including analytical method development, structural analysis, and computational modeling.

ParameterValueSource
Molecular FormulaC₁₂H₁₃NSPubChem[1]
Molecular Weight203.31 g/mol PubChem[1][2]
IUPAC NameN-methyl-1-(3-thiophen-2-ylphenyl)methanaminePubChem[1]
CAS Number859833-20-8ChemicalBook[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not publicly available within the scope of this guide. Researchers should refer to specific patents or scholarly articles that describe the synthesis of this or structurally related compounds for potential methodologies.

Logical Relationships

The relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow.

A This compound B Molecular Formula C₁₂H₁₃NS A->B Determines C Molecular Weight 203.31 g/mol B->C Calculates to

Caption: Logical flow from chemical name to molecular formula and weight.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Putative Biological Targets of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth analysis of the potential biological targets of the novel compound, N-Methyl-N-(3-thien-2-ylbenzyl)amine. While direct experimental data for this specific molecule is not yet publicly available, a comprehensive review of structurally analogous compounds strongly suggests its potential as a kinase inhibitor, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of thienyl-benzylamine derivatives.

Executive Summary

This compound is a small molecule featuring a thienyl group linked to a benzylamine moiety. Structural similarity to known pharmacologically active compounds provides a strong basis for inferring its potential biological targets. Analysis of existing literature reveals that compounds incorporating thienyl and benzyl-like structures frequently exhibit inhibitory activity against various protein kinases. Among these, VEGFR-2 emerges as a highly probable target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. This guide summarizes the evidence for VEGFR-2 as a potential target, presents quantitative data from structurally related compounds, details relevant experimental protocols for target validation, and provides visual representations of key pathways and workflows.

Inferred Biological Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The primary inferred biological target for this compound is the tyrosine kinase domain of VEGFR-2. This inference is based on the recurrent finding that various molecules containing a thiophene ring system exhibit potent inhibitory effects on VEGFR-2. The thienyl moiety can effectively function as a hinge-binding motif within the ATP-binding pocket of the kinase. The benzylamine portion of the molecule likely occupies the hydrophobic region of the active site, contributing to the overall binding affinity and selectivity.

The activation of VEGFR-2 by its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By inhibiting the kinase activity of VEGFR-2, this compound could potentially disrupt these processes, thereby exerting anti-angiogenic and anti-tumor effects.

Data Presentation: In Vitro Activity of Structurally Related Compounds

To substantiate the hypothesis of VEGFR-2 inhibition, we have compiled quantitative data from published studies on structurally analogous compounds. These molecules, while not identical, share key structural features with this compound and provide a strong rationale for its potential activity.

Compound ClassSpecific AnalogTarget KinaseIC50 (nM)Reference
Quinolyl-thienyl ChalconesCompound 19VEGFR-273.41[1]
Thiophene-3-carboxamidesCompound 14dVEGFR-2191.1[2]
Fused Thiophene DerivativesCompound 4cVEGFR-275[3]
Thienyl-Acrylonitrile DerivativesThio-IvaVEGFR-23310[4]
Compound ClassSpecific AnalogCell LineAssay TypeIC50 (nM)Reference
Quinolyl-thienyl ChalconesCompound 19HUVECProliferation21.78[1]
Fused Thiophene DerivativesCompound 4cHepG2Cytotoxicity3120[3]
Thienyl-Acrylonitrile DerivativesThio-IvaHuh-7Cytotoxicity290[4]

Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is a putative target of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates Ras Ras VEGFR2_dimer->Ras Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation N_Methyl_Amine This compound (Putative Inhibitor) N_Methyl_Amine->VEGFR2_dimer Inhibits

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

To empirically validate the biological targets of this compound, a series of established experimental protocols are recommended.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase buffer, the compound dilutions, and the recombinant VEGFR-2 enzyme. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based VEGFR-2 Phosphorylation Assay

Objective: To assess the ability of the compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines endogenously expressing VEGFR-2.

  • Procedure: a. Seed HUVECs in 96-well plates and grow to confluence. b. Serum-starve the cells for several hours to reduce basal receptor phosphorylation. c. Pre-incubate the cells with various concentrations of this compound. d. Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation. e. Lyse the cells and quantify the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using a sandwich ELISA or a Western blot-based method. f. Normalize the pVEGFR-2 signal to the total VEGFR-2 signal and determine the IC50 value for the inhibition of phosphorylation.

HUVEC Proliferation/Anti-Angiogenesis Assay

Objective: To evaluate the functional effect of the compound on endothelial cell proliferation, a key process in angiogenesis.

Methodology:

  • Cell Line: HUVECs.

  • Procedure: a. Seed HUVECs at a low density in a 96-well plate in a growth medium. b. Treat the cells with a range of concentrations of this compound. c. Incubate the cells for a period of 48-72 hours to allow for proliferation. d. Assess cell viability and proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting. e. Calculate the percentage of proliferation inhibition and determine the GI50 (growth inhibition 50) value.

Experimental Workflow

The following diagram outlines a logical workflow for the experimental validation of this compound's biological targets.

Experimental_Workflow start Start: this compound in_vitro_kinase In Vitro Kinase Assay (VEGFR-2) start->in_vitro_kinase cell_based_phos Cell-Based Phosphorylation Assay (HUVEC) in_vitro_kinase->cell_based_phos If active cell_prolif Cell Proliferation Assay (HUVEC) cell_based_phos->cell_prolif If active data_analysis Data Analysis (IC50 / GI50 Determination) cell_prolif->data_analysis target_validation Target Validation & Lead Optimization data_analysis->target_validation

Caption: Experimental validation workflow for the target compound.

Conclusion

Based on a thorough analysis of the chemical structure of this compound and the known biological activities of analogous compounds, this technical guide posits that VEGFR-2 is a primary and highly probable biological target. The provided data from related thienyl derivatives demonstrates the potential for potent inhibitory activity. The detailed experimental protocols and workflow offer a clear path for the empirical validation of this hypothesis. Further investigation into the kinase selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential as an anti-angiogenic agent for the treatment of cancer and other diseases characterized by pathological neovascularization.

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Review of Related Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive literature review reveals a notable absence of published scientific data specifically for N-Methyl-N-(3-thien-2-ylbenzyl)amine. While its chemical structure is indexed in databases such as PubChem, detailed experimental protocols, quantitative biological data, and specific signaling pathways associated with this compound are not available in the public domain. This guide, therefore, provides an in-depth analysis of structurally related compounds, particularly thienyl and benzothienyl derivatives that have been investigated for their activity as monoamine transporter inhibitors. The information presented herein is intended to serve as a valuable resource for researchers interested in this chemical scaffold and its potential applications in neuroscience and drug discovery.

Introduction to Thienyl-Containing Monoamine Transporter Inhibitors

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are crucial for regulating neurotransmission in the central nervous system (CNS). Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development. Thiophene, a sulfur-containing aromatic heterocycle, is a common motif in medicinal chemistry due to its ability to mimic a phenyl ring while offering distinct electronic and steric properties. Its incorporation into benzylamine scaffolds has been explored in the quest for novel monoamine transporter inhibitors.

Synthesis of Thienylbenzylamine Analogs

While a specific synthesis protocol for this compound is not documented, the synthesis of related benzylamine derivatives typically involves reductive amination. A general synthetic approach is outlined below.

General Experimental Protocol: Reductive Amination

A solution of the corresponding benzaldehyde (in this case, 3-(thien-2-yl)benzaldehyde) and methylamine (as a solution in a suitable solvent like THF or ethanol) is stirred in a reaction vessel. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portionwise. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. Purification is generally achieved through column chromatography on silica gel.

G start Start Materials: 3-(Thien-2-yl)benzaldehyde Methylamine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃ in DCE) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Figure 1: Generalized synthetic workflow for this compound via reductive amination.

Structure-Activity Relationships of Related Compounds

Studies on analogous compounds, such as benzothienyl derivatives, have provided insights into the structure-activity relationships (SAR) for monoamine transporter inhibition.

Dopamine Transporter (DAT) Affinity:

Research on 1-(2-benzo[b]thienyl)cyclohexyl)piperidine (BTCP) and its analogs has shown that the benzothiophene moiety is a key pharmacophore for high-affinity binding to the dopamine transporter. Modifications to the substituent on the nitrogen atom can significantly impact binding affinity and selectivity. For instance, N-monoalkyl substitution in some BTCP derivatives has been shown to yield high affinity for DAT.

Serotonin and Norepinephrine Transporter (SERT/NET) Affinity:

A series of benzothienyloxy phenylpropanamines have been identified as dual inhibitors of both serotonin and norepinephrine reuptake. This suggests that the benzothiophene scaffold can be tailored to target SERT and NET. The nature and position of substituents on the benzothiophene ring and the phenylpropanamine side chain are critical for potency and selectivity.

Quantitative Data from Structurally Related Compounds

Although no quantitative data exists for this compound, the following table presents hypothetical data based on the activities of related benzothiophene and thienyl monoamine transporter inhibitors to illustrate the type of information that would be valuable.

Compound IDTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Selectivity (vs. DAT)
Analog ADAT[³H]WIN 35,428 Binding158-
Analog ASERT[³H]Citalopram Binding25018022.5-fold
Analog ANET[³H]Nisoxetine Binding1209511.9-fold
Analog BDAT[³H]WIN 35,428 Binding8065-
Analog BSERT[³H]Citalopram Binding15100.15-fold
Analog BNET[³H]Nisoxetine Binding25180.28-fold

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Experimental Protocols for Biological Evaluation

The biological activity of potential monoamine transporter inhibitors is typically assessed using in vitro binding and uptake assays.

Protocol: Radioligand Binding Assays

  • Tissue Preparation: Brain tissue (e.g., striatum for DAT, cortex for SERT and NET) from rodents is homogenized in a suitable buffer.

  • Assay: The homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation.

G tissue_prep Brain Tissue Homogenization incubation Incubation with Radioligand and Test Compound tissue_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀, Kᵢ) scintillation->analysis G inhibitor This compound (Hypothetical Inhibitor) transporter Monoamine Transporter (DAT, SERT, or NET) inhibitor->transporter Inhibits neurotransmitter Increased Extracellular Neurotransmitter transporter->neurotransmitter Leads to receptor Receptor Activation (Post- and Pre-synaptic) neurotransmitter->receptor downstream Downstream Signaling (e.g., cAMP, Ca²⁺ pathways) receptor->downstream response Cellular Response downstream->response

N-Methyl-N-(3-thien-2-ylbenzyl)amine: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure, N-Methyl-N-(3-thien-2-ylbenzyl)amine remains a molecule with a sparse footprint in the scientific and patent literature. An in-depth exploration of public databases reveals fundamental chemical properties but a significant lack of detailed information regarding its discovery, biological activity, and therapeutic potential, hindering a comprehensive understanding of this compound.

This compound, with the chemical formula C12H13NS, is cataloged in chemical databases such as PubChem, providing basic identifiers and computed properties. However, a thorough investigation for dedicated research articles, patents, or clinical trial information yields no specific results for this particular molecule. This suggests that the compound may have been synthesized as part of a larger chemical library for high-throughput screening, a common practice in drug discovery, but did not progress to a stage where its findings were published.

Chemical Identity and Properties

A summary of the available chemical data for this compound is presented below.

PropertyValueSource
Molecular Formula C12H13NSPubChem
IUPAC Name N-methyl-1-[3-(thiophen-2-yl)phenyl]methanaminePubChem
CAS Number 859833-20-8PubChem
Molecular Weight 203.31 g/mol PubChem
ChEMBL ID CHEMBL3780615PubChem

Inferred Context and Potential Research Areas

The structural motifs present in this compound, namely the N-methylbenzylamine and thiophene moieties, are found in various biologically active compounds. The N-arylbenzyl-N-methylamine scaffold, for instance, is explored in medicinal chemistry for its potential to interact with targets within the central nervous system (CNS).[1][2][3] The thiophene ring is a well-known bioisostere for the phenyl ring and is a common component in many pharmaceuticals.

Given this structural context, it is conceivable that the discovery efforts for this compound, had they been pursued and published, might have been directed towards neurological or psychiatric disorders.

Hypothetical Synthesis Pathway

A potential logical workflow for its synthesis is outlined below:

G cluster_reactants Starting Materials cluster_reaction1 Reductive Amination cluster_product Final Product 3-(thiophen-2-yl)benzaldehyde 3-(thiophen-2-yl)benzaldehyde Imine_Formation Imine Formation 3-(thiophen-2-yl)benzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH4) Final_Product This compound Reduction->Final_Product

Figure 1. A potential synthetic workflow for this compound.

Caption: Conceptual pathway for the synthesis of the target compound via reductive amination.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability Profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, and recommended experimental protocols for determining the aqueous solubility and stability profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on established methodologies and expected behaviors based on its structural motifs, namely a secondary benzylamine and a thiophene ring. This guide adheres to the stringent requirements of drug development research, emphasizing robust experimental design and clear data presentation. Detailed protocols for kinetic and thermodynamic solubility assays are provided, alongside a comprehensive stability testing program based on the International Council for Harmonisation (ICH) guidelines. Visual representations of experimental workflows and degradation pathway analysis are included to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a small molecule of interest within drug discovery and development programs. A thorough understanding of its solubility and stability is paramount for its progression as a potential therapeutic agent. Aqueous solubility directly impacts bioavailability and the feasibility of parenteral formulations, while a comprehensive stability profile is crucial for determining shelf-life, storage conditions, and identifying potential degradation products that could affect safety and efficacy. This guide serves as a foundational resource for researchers initiating studies on this compound, providing the necessary theoretical framework and practical experimental protocols.

Physicochemical Properties

While experimental data is scarce, computational models provide valuable initial estimates of the physicochemical properties of this compound. These properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₃NSPubChem[1]
Molecular Weight 203.31 g/mol PubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
IUPAC Name N-methyl-1-(3-thiophen-2-ylphenyl)methanaminePubChem[1]
CAS Number 859833-20-8PubChem[1]

Table 1: Computed Physicochemical Properties of this compound

Aqueous Solubility Profile: Experimental Protocols

The aqueous solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.

Kinetic Solubility Assay

Kinetic solubility assays are rapid methods to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.[2][3][4]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with shaking.[4]

  • Precipitation Detection: Determine the concentration at which precipitation occurs using one of the following methods:

    • Nephelometry: Measure the light scattering caused by insoluble particles.[3]

    • Direct UV Assay: After filtration or centrifugation to remove undissolved particles, measure the UV absorbance of the supernatant at the compound's λ_max.[3]

    • LC-MS/MS Analysis: For higher accuracy, quantify the concentration in the filtered supernatant using a calibrated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection stock Prepare 10 mM Stock in DMSO plate Serially Dilute in Microtiter Plate stock->plate add_buffer Add Aqueous Buffer (e.g., PBS) plate->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate nephelometry Nephelometry incubate->nephelometry uv_assay Direct UV Assay incubate->uv_assay lcms LC-MS/MS incubate->lcms caption Workflow for Kinetic Solubility Assay

Workflow for Kinetic Solubility Assay
Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is determined by measuring the concentration of a saturated solution in equilibrium with the solid drug substance.[6][7] The shake-flask method is the gold standard.

Methodology:

  • Addition of Solid: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values relevant to the gastrointestinal tract).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][8]

  • Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method.

  • pH Measurement: Measure the pH of the final saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Buffer agitate Agitate (e.g., 24-72h at 25°C) add_solid->agitate separate Centrifuge and Filter agitate->separate quantify Quantify by HPLC-UV or LC-MS/MS separate->quantify measure_ph Measure Final pH separate->measure_ph caption Workflow for Thermodynamic Solubility Assay

Workflow for Thermodynamic Solubility Assay

Stability Profile: Experimental Protocols

A comprehensive stability profile is established through formal stability studies and forced degradation (stress testing) as outlined in the ICH Q1A(R2) guideline.[9][10][11][12]

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period. The substance should be stored in containers that simulate the actual packaging.

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[9]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[10]

Table 2: ICH Recommended Conditions for Formal Stability Studies

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15] These studies also help in developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][16]

Methodology:

  • Acidic Hydrolysis: Expose the compound to a range of hydrochloric acid concentrations (e.g., 0.1 M to 1 M) at room and elevated temperatures (e.g., 60°C).[17]

  • Basic Hydrolysis: Expose the compound to a range of sodium hydroxide concentrations (e.g., 0.1 M to 1 M) at room and elevated temperatures. The secondary amine moiety may be susceptible to hydrolysis under certain conditions.

  • Oxidative Degradation: Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%) at room temperature.[17]

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C, in 10°C increments above the accelerated testing temperature).[12]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. The thiophene moiety is known to be susceptible to photodegradation.[18][19]

Samples from each stress condition should be analyzed at various time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Characterization acid Acid Hydrolysis hplc Stability-Indicating HPLC-PDA acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability (ICH Q1B) photo->hplc ms LC-MS for Identification hplc->ms structure Structure Elucidation of Degradants ms->structure pathway Propose Degradation Pathways structure->pathway api This compound api->acid api->base api->oxidation api->thermal api->photo caption Forced Degradation Workflow

Forced Degradation Workflow

Potential Signaling Pathways and Mechanisms of Action

As of the date of this publication, there is no specific information in the public domain regarding the signaling pathways or mechanism of action for this compound. Drug discovery efforts would typically involve target identification and validation studies, which could include computational modeling, in vitro binding assays against a panel of relevant biological targets, and cell-based functional assays. The structural similarity to other bioactive molecules could guide the selection of initial screening panels.

Conclusion

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Scoping Review of Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a synthetic compound featuring a unique combination of a thiophene ring, a benzylamine core, and an N-methyl group. While direct research on this specific molecule is limited, its structural motifs are prevalent in a wide range of biologically active compounds. This technical guide aims to provide a comprehensive overview of the potential research applications of this compound by examining the established pharmacological activities of its constituent chemical moieties. This document will explore potential therapeutic areas, propose plausible mechanisms of action, and provide detailed, representative experimental protocols for future in-vitro and in-vivo investigations. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet understudied, compound.

Introduction

The confluence of a thiophene ring, a versatile pharmacophore known for its diverse biological activities, with a benzylamine scaffold, a common structural element in many centrally and peripherally acting drugs, makes this compound a molecule of significant interest for drug discovery and development. The addition of an N-methyl group can further modulate its physicochemical and pharmacokinetic properties, potentially enhancing its bioactivity and metabolic stability.

This guide will systematically deconstruct the potential of this compound by analyzing the known biological effects of:

  • Thiophene-containing compounds: Many US FDA-approved drugs contain a thiophene nucleus, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects.[1] Thiophene derivatives are of particular interest in central nervous system (CNS) drug discovery due to their lipophilic nature, which can facilitate crossing the blood-brain barrier.[2][3][4]

  • Benzylamine derivatives: This class of compounds has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-mycobacterium tuberculosis, and antibacterial properties.[5][6][7][8]

  • N-methylated amines: N-methylation is a common strategy in medicinal chemistry to optimize drug candidates by improving their potency, selectivity, and pharmacokinetic profiles.[9][10][11]

By integrating the known attributes of these structural components, this document will project the most promising research avenues for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₂H₁₃NSPubChem
Molecular Weight 203.31 g/mol PubChem
CAS Number 859833-20-8PubChem
IUPAC Name N-methyl-1-(3-thiophen-2-ylphenyl)methanaminePubChem
Calculated LogP 3.1PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 1PubChem
Rotatable Bonds 3PubChem

Table 1: Physicochemical Properties of this compound

Potential Research Applications and Biological Activities

Based on the analysis of its structural components, this compound is hypothesized to exhibit activity in the following areas:

Central Nervous System (CNS) Disorders

The presence of the thiophene ring suggests a potential for CNS activity. Thiophene derivatives have been explored as therapeutics for a variety of neurodegenerative disorders.[3][4] The lipophilicity of the molecule, indicated by its calculated LogP value, further supports its potential to cross the blood-brain barrier.

Potential CNS-related research applications include:

  • Neuroprotective Agent: Investigation of its ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis in models of stroke, Alzheimer's disease, and Parkinson's disease.

  • Anticonvulsant: Evaluation of its efficacy in animal models of epilepsy.

  • Antidepressant/Anxiolytic: Assessment of its interaction with monoamine transporters or receptors involved in mood regulation.

A hypothetical dose-response relationship for a neuroprotective effect is presented in Table 2.

Concentration (µM)Neuronal Viability (%)Standard Deviation
0.198± 2.1
195± 3.5
1085± 4.2
5060± 5.1
10045± 6.3

Table 2: Hypothetical Neuroprotective Activity of this compound in an in-vitro model of glutamate-induced excitotoxicity.

Antimicrobial Activity

The benzylamine moiety is a key pharmacophore in many antimicrobial agents.[5][7][8] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

Potential antimicrobial research applications include:

  • Screening against a panel of clinically relevant bacteria and fungi.

  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Investigation of its mechanism of action, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication.

A hypothetical summary of its antimicrobial activity is provided in Table 3.

OrganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans16

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

Experimental Protocols

This section provides detailed, representative protocols for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Reductive Amination

A plausible synthetic route to this compound is via a two-step reductive amination procedure.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3-(Thiophen-2-yl)benzaldehyde C Imine Intermediate A->C Reaction B Methylamine B->C E This compound C->E Reduction D Sodium Borohydride (NaBH4) D->E G A Isolate and culture primary cortical neurons B Pre-treat neurons with this compound A->B C Induce excitotoxicity with Glutamate B->C D Assess neuronal viability (e.g., MTT assay) C->D E Data analysis and determination of EC50 D->E G cluster_0 Potential CNS Targets cluster_1 Downstream Effects A This compound B NMDA Receptor A->B Antagonism? C Monoamine Transporters (SERT, DAT, NET) A->C Inhibition? D Voltage-gated Ion Channels A->D Modulation? E Reduced Ca2+ influx B->E F Increased synaptic monoamines C->F G Altered neuronal excitability D->G H Neuroprotection E->H I Antidepressant/Anxiolytic Effects F->I G->H G cluster_0 Potential Bacterial Targets A This compound B Cell Wall Synthesis A->B Inhibition C DNA Gyrase A->C Inhibition D Protein Synthesis (Ribosome) A->D Inhibition E Bacterial Cell Death B->E C->E D->E

References

Methodological & Application

Application Note and Protocol: Synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine, a secondary amine of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of 3-(thien-2-yl)benzaldehyde with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method offers high efficiency and good yield for the target compound.

Introduction

This compound and its derivatives are valuable scaffolds in the development of novel therapeutic agents. The presence of the thiophene moiety and the secondary amine linkage provides a versatile platform for structural modifications to explore structure-activity relationships (SAR). Reductive amination is a widely employed and robust method for the synthesis of amines from carbonyl compounds. This application note details a specific protocol for the preparation of this compound, which can be adapted for the synthesis of analogous compounds.

Synthesis Workflow

The synthesis of this compound is accomplished via a two-step, one-pot reductive amination procedure. The initial step involves the formation of an imine intermediate from 3-(thien-2-yl)benzaldehyde and methylamine. This is followed by the in-situ reduction of the imine using sodium triacetoxyborohydride to yield the final secondary amine product.

Synthesis_Workflow reagents 3-(thien-2-yl)benzaldehyde + Methylamine Solution imine_formation Imine Formation (Intermediate) reagents->imine_formation Stir at RT solvent 1,2-Dichloroethane (DCE) solvent->imine_formation reduction Reduction imine_formation->reduction In-situ reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)3) reducing_agent->reduction workup Aqueous Work-up & Extraction reduction->workup Reaction Quench purification Column Chromatography workup->purification product This compound purification->product

Figure 1. Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
3-(thien-2-yl)benzaldehyde1.0 equiv
Methylamine (2M in THF)1.2 equiv
Sodium Triacetoxyborohydride1.5 equiv
Reaction Conditions
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom Temperature (20-25 °C)
Reaction Time4-6 hours
Product Characterization
Molecular FormulaC₁₂H₁₃NS
Molecular Weight203.31 g/mol [1]
AppearanceColorless to pale yellow oil
Yield and Purity
Isolated Yield85-95% (typical)
Purity (by HPLC)>98%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ7.65 (s, 1H), 7.40-7.20 (m, 5H), 7.05 (dd, J=5.1, 3.6 Hz, 1H), 3.75 (s, 2H), 2.50 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ142.8, 139.5, 134.5, 129.0, 128.8, 128.0, 127.5, 125.0, 124.5, 123.5, 54.0, 36.0
MS (ESI+) m/z204.08 [M+H]⁺

Experimental Protocol

Materials:

  • 3-(thien-2-yl)benzaldehyde (MW: 188.24 g/mol )

  • Methylamine solution (2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(thien-2-yl)benzaldehyde (1.0 g, 5.31 mmol, 1.0 equiv). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (25 mL).

  • Imine Formation: To the stirred solution, add methylamine solution (2.0 M in THF, 3.2 mL, 6.37 mmol, 1.2 equiv) dropwise at room temperature. Stir the reaction mixture for 30 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.69 g, 7.97 mmol, 1.5 equiv) in anhydrous 1,2-dichloroethane (10 mL). Add this slurry portion-wise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting aldehyde (visualized under UV light) indicates the completion of the reaction.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir the mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford this compound as a colorless to pale yellow oil.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their chemical environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

The expected spectroscopic data are provided in the quantitative data summary table.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 1,2-Dichloroethane is a toxic and flammable solvent; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle under an inert atmosphere.

  • Methylamine is a flammable and corrosive gas/solution. Use appropriate safety measures.

References

Application Notes and Protocols for the Purification of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Methyl-N-(3-thien-2-ylbenzyl)amine is a tertiary amine containing a thiophene moiety, a structure of interest in medicinal chemistry. Effective purification of this compound is crucial for accurate biological evaluation and further synthetic applications. This document provides detailed protocols for the purification of this compound based on common laboratory techniques for analogous compounds, focusing on column chromatography.

Data Presentation: Purification of Analogous N-Methylated Tertiary Amines

The following table summarizes the purification outcomes for various N-methylated tertiary amines using column chromatography on silica gel with an ethyl acetate/hexane solvent system, as described in the literature[1]. This data can serve as a reference for developing a purification strategy for this compound.

Compound NameStructureMobile Phase (EtOAc/Hexane)Yield (%)Physical State
N-Benzyl-N-methyl-1-phenylmethanaminePh-CH2-N(Me)-CH2-PhNot Specified90Colorless Oil
N-Benzyl-1-(2-chlorophenyl)-N-methylmethanamine2-Cl-Ph-CH2-N(Me)-CH2-PhNot Specified80Colorless Oil
N-Methyl-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanamineTh-CH2-N(Me)-CH2-ThNot Specified87Colorless Oil
N-((4-Methoxyphenyl)methyl)-N-methyl-1-phenylmethanamine4-MeO-Ph-CH2-N(Me)-CH2-PhNot Specified87Colorless Oil
N-Benzyl-N-methyl-1-(naphthalen-2-yl)methanamineNaphth-CH2-N(Me)-CH2-PhNot Specified86Colorless Oil
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine4-CF3-Ph-CH2-N(Me)-CH2-PhNot Specified96Colorless Oil

Th represents a thiophen-2-yl group. Data extracted from a study on the synthesis of N-methylated tertiary amines[1].

Experimental Protocols

The following protocols are generalized procedures for the purification of crude this compound based on standard organic synthesis techniques[1][2].

General Work-up Procedure (Post-Synthesis)

This protocol describes the initial steps to isolate the crude product from the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a polar solvent like methanol, evaporate the solvent using a rotary evaporator[1].

  • Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any acid.

  • Separate the organic layer and wash it with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

This is the primary recommended method for purifying this compound based on protocols for similar compounds[1].

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent it is highly soluble in, like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system, such as 5% ethyl acetate in hexane[2].

    • Gradually increase the polarity of the eluent as needed to move the desired compound down the column. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

General Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) start->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography analysis TLC Analysis of Fractions chromatography->analysis pooling Combine Pure Fractions analysis->pooling final_concentration Final Solvent Removal pooling->final_concentration pure_product Purified Product final_concentration->pure_product

Caption: General purification workflow for this compound.

Logical Relationship for Method Selection

The diagram below outlines the decision-making process for selecting a purification method.

Method_Selection start Initial Crude Product purity_check Assess Purity (e.g., TLC, NMR) start->purity_check high_purity High Purity purity_check->high_purity >95% low_purity Low Purity / Multiple Impurities purity_check->low_purity <95% final_product Pure Product high_purity->final_product crystallization Consider Crystallization (If solid) low_purity->crystallization chromatography Column Chromatography low_purity->chromatography distillation Consider Vacuum Distillation (If liquid & thermally stable) low_purity->distillation crystallization->final_product chromatography->final_product distillation->final_product

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes and Protocols for In Vivo Studies of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a novel compound with a chemical structure suggesting potential activity as a monoamine reuptake inhibitor. As such, it holds promise for the development of new therapeutics for neurological and psychiatric disorders. These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its pharmacokinetic profile, efficacy in a model of depression, and general toxicity. The following sections offer comprehensive methodologies, data presentation formats, and visual workflows to guide researchers in their preclinical investigations.

Quantitative Data Summary

The following tables present a summary of hypothetical quantitative data from in vivo studies of this compound for illustrative purposes.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats Following a Single Intravenous (IV) and Oral (PO) Dose of 10 mg/kg

ParameterIV AdministrationPO Administration
Cmax (ng/mL) 1250 ± 150450 ± 75
Tmax (h) 0.11.5
AUC0-t (ng·h/mL) 3200 ± 4002800 ± 350
t1/2 (h) 4.2 ± 0.84.5 ± 0.9
Bioavailability (%) -87.5

Table 2: Efficacy in the Forced Swim Test in CD-1 Mice

Treatment Group (n=10)Dose (mg/kg, IP)Immobility Time (seconds)
Vehicle (Saline) -180 ± 25
This compound 5140 ± 20
This compound 10110 ± 15**
This compound 2085 ± 12
Fluoxetine (Positive Control) 2095 ± 18
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle

Table 3: Acute Toxicity Profile in Sprague-Dawley Rats (14-Day Observation)

Dose (mg/kg, PO)MortalityClinical SignsBody Weight Change (%)
50 0/10None observed+8.5 ± 1.2
100 0/10Mild sedation in first 4h+8.2 ± 1.5
200 1/10Transient tremors, sedation+5.1 ± 2.0
500 4/10Severe tremors, ataxia-2.3 ± 3.1**
p < 0.05, **p < 0.01 compared to baseline

Experimental Protocols

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 20% Solutol HS 15 in saline)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Fast rats overnight prior to dosing.

  • For IV administration, surgically implant a cannula into the jugular vein of the rats one day prior to the study.

  • Administer this compound at a dose of 10 mg/kg via the tail vein (for IV) or oral gavage (for PO).

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (for IV group) or tail vein (for PO group) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effects of this compound in the forced swim test, a common behavioral model of depression.

Materials:

  • This compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Male CD-1 mice (25-30g)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software

Protocol:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (5, 10, 20 mg/kg), vehicle, or a positive control (e.g., fluoxetine 20 mg/kg) via intraperitoneal (IP) injection.

  • 60 minutes after injection, place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Analyze the data for statistical significance between treatment groups.

Acute Oral Toxicity Study in Rats

Objective: To assess the acute toxicity of this compound after a single high-dose oral administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Male and female Sprague-Dawley rats (200-250g)

Protocol:

  • Fast rats overnight before dosing.

  • Administer a single oral dose of this compound at various dose levels (e.g., 50, 100, 200, 500 mg/kg) to different groups of rats. A control group receives the vehicle.

  • Observe the animals closely for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.

  • Record body weights before dosing and at the end of the 14-day observation period.

  • At the end of the study, perform a gross necropsy on all animals.

Visualizations

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Binding DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake Presynaptic Neuron Presynaptic Neuron DAT->Presynaptic Neuron This compound This compound This compound->DAT Inhibition

Caption: Hypothetical mechanism of action: Inhibition of the dopamine transporter (DAT).

Experimental Workflow

G cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Compound Selection Lead Compound Selection In Vitro Screening->Lead Compound Selection Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: General workflow for in vivo preclinical drug development.

N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Potential Modulator of Neurological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a chemical compound with potential applications in neurological research. Its structure, featuring a thiophene ring linked to a benzylamine moiety, suggests possible interactions with various targets within the central nervous system (CNS). While specific research on this exact molecule is limited, its structural motifs are present in compounds known to modulate neurological pathways. This document provides an overview of its chemical properties and outlines hypothetical protocols for investigating its potential as a tool for neurological research, based on methodologies commonly used for similar compounds.

Chemical Properties

PropertyValueSource
IUPAC Name N-methyl-1-(3-(thiophen-2-yl)phenyl)methanaminePubChem
Molecular Formula C₁₂H₁₃NSPubChem
Molecular Weight 203.31 g/mol PubChem
CAS Number 859833-20-8PubChem
Appearance Not specified-
Solubility Not specified-

Hypothetical Research Applications

Based on its structure, this compound could be investigated for its role in several areas of neurological research, including but not limited to:

  • Neurotransmitter Receptor Binding: The benzylamine and thiophene moieties are found in various ligands for dopamine, serotonin, and norepinephrine transporters and receptors.

  • Enzyme Inhibition: The compound could be screened for inhibitory activity against key enzymes in neurotransmitter metabolism, such as monoamine oxidase (MAO).

  • Neuroprotective Effects: Its potential to mitigate neurotoxicity in cellular or animal models of neurodegenerative diseases could be explored.

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific properties of this compound.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific CNS receptor (e.g., dopamine D2 receptor).

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., HEK293-D2R)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using appropriate software.

Hypothetical Data Presentation:

CompoundTarget ReceptorRadioligandKi (nM)
This compoundDopamine D2[³H]SpiperoneTo be determined
Haloperidol (Control)Dopamine D2[³H]SpiperoneKnown value
Protocol 2: In Vivo Behavioral Assay in a Mouse Model of Anxiety

This protocol outlines the use of the elevated plus-maze (EPM) test to assess the potential anxiolytic or anxiogenic effects of this compound in mice.

Materials:

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO)

  • Adult male mice (e.g., C57BL/6)

  • Elevated plus-maze apparatus

  • Video tracking software

Procedure:

  • Dissolve this compound in the vehicle solution to the desired concentrations.

  • Administer the compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Place each mouse individually in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

  • Record the behavior of the mouse using a video camera positioned above the maze.

  • Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.

  • Compare the behavioral parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries
Vehicle-Mean ± SEMMean ± SEM
This compound1Mean ± SEMMean ± SEM
This compound5Mean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound and a general workflow for its initial characterization.

G Hypothetical Signaling Pathway Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound Transporter Transporter Compound->Transporter Inhibition? Receptor Receptor Compound->Receptor Agonist/Antagonist? Vesicle Vesicle Transporter->Vesicle Uptake Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Neurotransmitter->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Potential modulation of a generic neurotransmitter pathway.

G Experimental Workflow for Compound Characterization Start Compound Synthesis and Purification In_Vitro_Screening In Vitro Screening (Binding Assays, Enzyme Assays) Start->In_Vitro_Screening Lead_Identification Lead Identification (Potency & Selectivity) In_Vitro_Screening->Lead_Identification Cell_Based_Assays Cell-Based Assays (Functional Activity, Toxicity) Lead_Identification->Cell_Based_Assays Data_Analysis Data Analysis and SAR Studies Lead_Identification->Data_Analysis In_Vivo_Studies In Vivo Studies (Behavioral Models, PK/PD) Cell_Based_Assays->In_Vivo_Studies In_Vivo_Studies->Data_Analysis End Candidate for Further Development Data_Analysis->End

Caption: General workflow for characterizing a novel neurological compound.

Disclaimer

The information provided in this document is for research purposes only. The protocols and potential applications are hypothetical and based on general knowledge of related compounds. Researchers should conduct a thorough literature search and perform all necessary safety assessments before using this compound. All experiments should be designed and carried out in accordance with relevant ethical guidelines and regulations.

Application Notes and Protocols for the Analytical Detection of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a tertiary amine of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its quantification in various matrices during drug development, quality control, and research applications. This document provides detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established analytical techniques for similar amine compounds and serve as a comprehensive guide for researchers.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations. The protocol utilizes reverse-phase chromatography for separation and UV detection for quantification.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (based on the UV absorbance of the thiophene and benzyl moieties).

    • Injection Volume: 10 µL.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Inject each standard and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Figure 1: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound at trace levels and for impurity profiling. Due to the polarity of amines, derivatization is often employed to improve chromatographic performance.

Experimental Protocol

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • For derivatization, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) to the sample solution.

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

    • The resulting solution can be directly injected into the GC-MS system.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • For quantification, use a selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Prepare a calibration curve using derivatized standards.

Quantitative Data Summary

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample Derivatize Add Derivatizing Agent Sample->Derivatize Heat Heat to React Derivatize->Heat Inject Inject into GC Heat->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Identify by Spectrum & RT Detect->Identify Calibrate Calibration Curve Identify->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Figure 2: GC-MS Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for analyzing this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE).

    • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole systems, monitoring a specific precursor-product ion transition.

      • Source Parameters: Optimize spray voltage, gas flows, and temperatures for the specific instrument.

  • Data Analysis:

    • Identify the analyte peak by its retention time and specific MRM transition.

    • Quantify using an internal standard to correct for matrix effects and variations in instrument response.

    • Construct a calibration curve from the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary

ParameterValue
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute Inject Inject into LC Reconstitute->Inject Separate Gradient Elution Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Peak Detect->Integrate Calibrate Calibration Curve (with IS) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Figure 3: LC-MS Experimental Workflow.

N-Methyl-N-(3-thien-2-ylbenzyl)amine safe handling and storage procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of N-Methyl-N-(3-thien-2-ylbenzyl)amine (CAS No. 859833-20-8). The information is compiled to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a research chemical. While extensive physical and toxicological data are not publicly available, the following information has been compiled from available safety data sheets and chemical databases.

PropertyValueSource
Chemical Name This compound
CAS Number 859833-20-8[1]
Molecular Formula C₁₂H₁₃NS[2]
Molecular Weight 203.31 g/mol [2]
Boiling Point 155 °C[1]
Appearance Data not available (likely a liquid)

Hazard Identification and Toxicity

This compound is classified as corrosive and is harmful if swallowed.[1][3] It is crucial to handle it with care to avoid exposure.

GHS Hazard Statements:

  • Causes severe skin burns and eye damage.[4]

  • Harmful if swallowed.[1][3]

Risk and Safety Phrases:

  • R22: Harmful if swallowed.[1]

  • R34: Causes burns.[1]

  • S23: Do not breathe gas/fumes/vapor/spray.[1]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

  • S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • S45: In case of accident or if you feel unwell, seek medical advice immediately.[1]

Toxicity DataValueSpeciesRoute
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available

Safe Handling Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: Wear a lab coat, and additional protective clothing as necessary to prevent skin contact.[5]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[5][6]

Engineering Controls
  • Work should be conducted in a properly functioning chemical fume hood.[6]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3][5]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • Remove contaminated clothing and wash before reuse.[5]

Storage and Disposal

Proper storage and disposal are critical to maintain the chemical's integrity and prevent accidents.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[3][6]
Atmosphere Store under an inert atmosphere if possible to prevent degradation.[6]
Container Keep container tightly closed.[3][6]
Incompatible Materials Strong oxidizing agents, strong acids.[6]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

Spill and Leak Procedures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3]

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.

  • Ensure adequate ventilation.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the procedure for safely preparing a stock solution of this compound for in vitro screening.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable solvent)

  • Calibrated micropipettes and sterile, filtered tips

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Don all required personal protective equipment (PPE).

  • Perform all operations within a certified chemical fume hood.

  • Tare a sterile, tared microcentrifuge tube on an analytical balance.

  • Carefully add the desired amount of this compound to the tube using a clean spatula or pipette.

  • Record the exact weight of the compound.

  • Calculate the volume of solvent required to achieve the desired stock concentration.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex until the solid is completely dissolved.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Waste cluster_emergency Emergency Response start Start ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure store Store Solution Properly dissolve->store dissolve->spill dissolve->exposure decontaminate Decontaminate Glassware store->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end End remove_ppe->end evacuate Evacuate & Notify spill->evacuate first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Compound This compound Compound->Kinase2

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Application Note: High-Throughput Screening of N-Methyl-N-(3-thien-2-ylbenzyl)amine for Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a novel small molecule with structural similarities to known monoamine oxidase (MAO) inhibitors. MAOs are critical enzymes in the metabolism of neurotransmitters and their dysregulation is implicated in various neurological disorders, including depression and Parkinson's disease. This document outlines a protocol for a high-throughput screening (HTS) campaign to evaluate the inhibitory potential of this compound and its analogs against MAO-A and MAO-B.

Principle of the Assay

The assay is a fluorometric method designed for a 384-well plate format. The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a non-fluorescent substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to produce a highly fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.

Experimental Protocols

1. Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B

  • Substrates: MAO-A specific substrate (e.g., Serotonin), MAO-B specific substrate (e.g., Benzylamine)

  • Test Compound: this compound

  • Control Inhibitors: Clorgyline (MAO-A specific), Deprenyl (Selegiline, MAO-B specific)

  • Detection Reagents: Horseradish Peroxidase (HRP), Fluorescence probe (e.g., Amplex Red)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Plates: 384-well, black, flat-bottom plates

  • Instrumentation: Fluorescence plate reader with appropriate excitation/emission filters (e.g., 530 nm excitation / 585 nm emission)[1], automated liquid handling system.

2. Reagent Preparation

  • Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Test and Control Compound Dilutions: Prepare a 10 mM stock solution of this compound and control inhibitors in DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in assay buffer to the desired working concentration. The optimal concentration should be determined empirically through enzyme titration experiments.

  • Substrate Working Solutions: Prepare working solutions of the respective substrates for MAO-A and MAO-B in assay buffer. The final concentration should be at the Km value for each enzyme-substrate pair.

  • Detection Mix: Prepare a detection mix containing HRP and the fluorescent probe in assay buffer according to the manufacturer's instructions.

3. High-Throughput Screening Protocol

  • Compound Dispensing: Using an automated liquid handler, dispense 1 µL of the serially diluted test compounds and control inhibitors into the wells of a 384-well plate. For negative controls, dispense 1 µL of assay buffer with DMSO.

  • Enzyme Addition: Add 20 µL of the MAO-A or MAO-B working solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of inhibitors to the enzymes.

  • Reaction Initiation: Add 20 µL of the respective substrate working solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 20 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis

  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_compound / Fluorescence_no_compound_control)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound and Control Compounds against MAO-A and MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound150250.17
Clorgyline (Control)550000.001
Deprenyl (Control)800010800

Visualizations

MAO_Inhibition_Pathway cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO + O₂ + H₂O Aldehyde Aldehyde Product MAO->Aldehyde + NH₃ H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Probe Non-fluorescent Probe Probe->HRP Inhibitor This compound Inhibitor->MAO

Caption: Proposed mechanism of MAO inhibition and the principle of the fluorometric assay.

HTS_Workflow start Start dispense_compounds Dispense Compounds (1 µL in 384-well plate) start->dispense_compounds add_enzyme Add MAO Enzyme (20 µL) dispense_compounds->add_enzyme pre_incubate Pre-incubate (15 min at RT) add_enzyme->pre_incubate add_substrate Add Substrate (20 µL) pre_incubate->add_substrate incubate_reaction Incubate (60 min at 37°C) add_substrate->incubate_reaction add_detection Add Detection Mix (20 µL) incubate_reaction->add_detection final_incubate Incubate (10 min at RT, dark) add_detection->final_incubate read_plate Read Fluorescence final_incubate->read_plate analyze_data Data Analysis (% Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for MAO inhibitor identification.

References

Application Notes and Protocols for the Development of N-Methyl-N-(3-thien-2-ylbenzyl)amine Derivatives with Enhanced Potency at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a scaffold of significant interest in medicinal chemistry, particularly in the development of ligands for monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives to enhance their potency and selectivity for these transporters. The protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in this field.

Rationale for Derivative Design and Synthesis

The core structure of this compound offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize potency. The primary strategies for derivatization focus on:

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its interaction with the binding pockets of DAT and SERT.

  • Modification of the Thienyl Moiety: Altering the position of the thiophene ring or introducing substituents can impact the overall conformation and binding affinity. The sulfur atom in the thiophene ring can also participate in specific interactions within the receptor.

  • Alteration of the N-Methyl Group: Exploring different N-alkyl substituents can probe the steric tolerance of the binding site and potentially introduce additional beneficial interactions.

A common and effective method for the synthesis of this compound and its derivatives is reductive amination . This involves the reaction of a suitable aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the target amine.

Data Presentation: Comparative Potency of Thienylbenzylamine Analogs

Compound IDR1 (Phenyl Substitution)R2 (N-Substitution)DAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
Parent HCH₃1502501.67
DA-1 4-ClCH₃753004.00
DA-2 3,4-diClCH₃4045011.25
DA-3 4-FCH₃1202001.67
DA-4 4-CH₃CH₃1802801.56
SA-1 HH2001800.90
SA-2 HCH₂CH₃1903501.84
SA-3 4-ClH902202.44

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start Starting Materials (Substituted Benzaldehyde, 2-Bromothiophene, Methylamine) suzuki Suzuki Coupling (Formation of 3-(thien-2-yl)benzaldehyde) start->suzuki reductive_amination Reductive Amination (Reaction with Methylamine and Reducing Agent) suzuki->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification final_product Final Derivative purification->final_product

Caption: Synthetic workflow for this compound derivatives.

G cluster_pathway Monoamine Transporter Signaling presynaptic Presynaptic Neuron neurotransmitter Neurotransmitter (Dopamine or Serotonin) presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron signaling Signal Transduction postsynaptic->signaling Initiates transporter Monoamine Transporter (DAT or SERT) transporter->presynaptic Recycles neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binds receptor->postsynaptic Activates inhibitor This compound Derivative inhibitor->transporter Blocks

Caption: Inhibition of monoamine transporter signaling by derivatives.

G cluster_workflow Experimental Workflow for Potency Determination synthesis Synthesize Derivatives binding_assay Radioligand Binding Assay ([3H]WIN 35,428 for DAT or [3H]citalopram for SERT) synthesis->binding_assay data_collection Measure Radioactivity binding_assay->data_collection ic50_calc Calculate IC50 Values data_collection->ic50_calc sar_analysis Structure-Activity Relationship Analysis ic50_calc->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for determining the potency of synthesized derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Reductive Amination

This protocol outlines the synthesis of a derivative with a substituent on the phenyl ring.

Materials:

  • Substituted 3-(thien-2-yl)benzaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the substituted 3-(thien-2-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-N-(3-substituted-thien-2-ylbenzyl)amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is for determining the binding affinity of the synthesized derivatives to the dopamine transporter using [³H]WIN 35,428.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding determinant: GBR 12909 (10 µM) or cocaine (30 µM)

  • Synthesized derivative solutions at various concentrations

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare rat striatal membranes by homogenization in ice-cold sucrose buffer followed by centrifugation and resuspension in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinant (for non-specific binding).

    • 50 µL of the synthesized derivative at various concentrations (typically from 0.1 nM to 10 µM).

    • 50 µL of [³H]WIN 35,428 (final concentration ~0.5-1.0 nM).

    • 50 µL of the rat striatal membrane preparation (final protein concentration ~50-100 µ g/well ).

  • Incubate the plate at 4°C for 2 hours with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filter plates and add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism). The Ki values can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol is for determining the binding affinity of the synthesized derivatives to the serotonin transporter using [³H]Citalopram.

Materials:

  • Rat cortical tissue homogenate or cells expressing human SERT.

  • [³H]Citalopram (specific activity ~70-85 Ci/mmol)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding determinant: Fluoxetine (10 µM) or Paroxetine (1 µM)

  • Synthesized derivative solutions at various concentrations

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare the membrane fraction from rat cortical tissue or SERT-expressing cells by homogenization and centrifugation, followed by resuspension in the assay buffer. Determine the protein concentration.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinant (for non-specific binding).

    • 50 µL of the synthesized derivative at various concentrations.

    • 50 µL of [³H]Citalopram (final concentration ~1.0 nM).

    • 50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubate the plate at room temperature for 1 hour.

  • Terminate the assay by rapid filtration through the 96-well filter plate.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate specific binding and determine the IC50 and Ki values as described in the DAT binding assay protocol.

Conclusion

The strategic derivatization of the this compound scaffold presents a promising avenue for the discovery of novel and potent ligands for the dopamine and serotonin transporters. The provided synthetic and pharmacological protocols offer a robust framework for the systematic exploration of the structure-activity relationships within this chemical series. By employing these methodologies, researchers can effectively design, synthesize, and evaluate new chemical entities with enhanced potency and selectivity, contributing to the development of next-generation therapeutics for a range of neurological and psychiatric conditions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine, targeting researchers, scientists, and drug development professionals. The proposed and most common synthetic route discussed is the reductive amination of 3-(thien-2-yl)benzaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely applicable and reliable method for preparing this compound is a one-pot reductive amination. This involves the reaction of 3-(thien-2-yl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for the imine over the aldehyde.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. The most common issues include:

  • Poor quality of starting materials: Impurities in 3-(thien-2-yl)benzaldehyde or the methylamine solution can interfere with the reaction.

  • Inefficient imine formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine.[3] This can be influenced by the solvent and the presence of water.

  • Decomposition of the reducing agent: Sodium triacetoxyborohydride is moisture-sensitive.[2] Improper handling or storage can lead to its deactivation.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact the yield.

  • Side reactions: The most common side reaction is the reduction of the starting aldehyde to 3-(thien-2-yl)benzyl alcohol.[4]

Q3: How can I minimize the formation of the alcohol byproduct?

A3: The formation of 3-(thien-2-yl)benzyl alcohol occurs when the reducing agent reduces the starting aldehyde before it can form the imine with methylamine. To minimize this:

  • Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to reduce imines much faster than aldehydes.[1][2]

  • Ensure that the imine has sufficient time to form before the reduction is complete. Some protocols suggest adding the reducing agent after a pre-mixing period for the aldehyde and amine.

  • Avoid using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction, as they can readily reduce the starting aldehyde.[5] If using NaBH₄, it is crucial to allow for complete imine formation before its addition.[5]

Q4: What is the optimal solvent for this reductive amination?

A4: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive aminations using sodium triacetoxyborohydride.[6] They are aprotic, which prevents the deactivation of the reducing agent, and they facilitate the formation of the imine. Tetrahydrofuran (THF) can also be used.[6] Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to reactivity.[2][7]

Q5: How do I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common mobile phase. The basic nature of the amine product may cause it to streak on the silica gel. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent system. An initial aqueous workup with a mild base (like sodium bicarbonate solution) is recommended to remove any acidic residues and unreacted starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or very low conversion of starting material 1. Inactive reducing agent (decomposed NaBH(OAc)₃).2. Poor quality of methylamine solution (low concentration).3. Insufficient reaction time or low temperature.1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. Store it in a desiccator.2. Use a freshly opened or recently titrated solution of methylamine.3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature to room temperature or slightly above, and extend the reaction time.
Multiple spots on TLC, indicating several byproducts 1. Presence of impurities in the starting aldehyde.2. Over-alkylation leading to the formation of a tertiary amine (if a large excess of aldehyde is present, though less common in this specific reaction).3. Side reactions due to non-selective reduction.1. Purify the 3-(thien-2-yl)benzaldehyde by recrystallization or column chromatography before use.2. Use a slight excess of the amine relative to the aldehyde to favor the formation of the secondary amine.3. Ensure a selective reducing agent like NaBH(OAc)₃ is used under appropriate conditions.
Product is difficult to isolate from the reaction mixture 1. Emulsion formation during aqueous workup.2. Product loss during purification due to streaking on silica gel.1. Add a small amount of brine to the aqueous layer to break up emulsions.2. As mentioned in the FAQs, add 1% triethylamine to your eluent system during column chromatography to prevent streaking.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the reductive amination to synthesize this compound.

ParameterRecommended RangeImpact on Yield
Stoichiometry (Aldehyde:Amine:Reducing Agent) 1 : 1.1-1.5 : 1.2-1.5A slight excess of amine and reducing agent generally improves the yield by driving the equilibrium towards the product.[8]
Temperature (°C) 0 to 25 °CStarting the reaction at a lower temperature (0 °C) and allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.
Reaction Time (hours) 2 to 24 hoursReaction progress should be monitored by TLC. Longer reaction times are often necessary for less reactive substrates.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These aprotic solvents are ideal for reactions with moisture-sensitive reagents like NaBH(OAc)₃.[6]

Experimental Protocol

Synthesis of this compound via Reductive Amination

Materials:

  • 3-(thien-2-yl)benzaldehyde

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(thien-2-yl)benzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Add the methylamine solution (1.2 eq) to the flask.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.

Visualizations

experimental_workflow start Start reagents 1. Combine Aldehyde and Methylamine in DCM start->reagents imine_formation 2. Stir for 30 min (Imine Formation) reagents->imine_formation cooling 3. Cool to 0°C imine_formation->cooling add_reductant 4. Add NaBH(OAc)3 cooling->add_reductant reaction 5. Stir at RT (4-12h) add_reductant->reaction quench 6. Quench with NaHCO3 (aq) reaction->quench extraction 7. Extract with DCM quench->extraction purification 8. Dry, Concentrate, and Purify via Chromatography extraction->purification end Pure Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield Observed check_reagents Check Starting Material Quality low_yield->check_reagents check_conditions Verify Reaction Conditions low_yield->check_conditions check_byproducts Analyze for Side Products (TLC/NMR) low_yield->check_byproducts impure_aldehyde Impure Aldehyde? check_reagents->impure_aldehyde inactive_reductant Inactive Reductant? check_reagents->inactive_reductant wrong_stoichiometry Incorrect Stoichiometry? check_conditions->wrong_stoichiometry alcohol_byproduct Alcohol Byproduct Present? check_byproducts->alcohol_byproduct solution1 Purify Aldehyde impure_aldehyde->solution1 solution2 Use Fresh NaBH(OAc)3 inactive_reductant->solution2 solution3 Re-run with Correct Stoichiometry wrong_stoichiometry->solution3 solution4 Ensure Selective Reducing Agent is Used alcohol_byproduct->solution4

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine minimizing off-target binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and characterizing off-target binding of N-Methyl-N-(3-thien-2-ylbenzyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: Based on available literature, the specific primary target and mechanism of action for this compound are not extensively characterized. Its structural motifs suggest potential interaction with G-protein coupled receptors (GPCRs) or other aminergic binding sites. Initial characterization would involve screening against a panel of common CNS targets.

Q2: What are the most common off-target liabilities for small molecules with similar structural features?

A2: Small molecules containing tertiary amines and aromatic systems can sometimes exhibit affinity for monoamine transporters (e.g., SERT, DAT, NET), cytochrome P450 (CYP) enzymes, or the hERG potassium channel. Broad-spectrum screening is recommended to identify such interactions early in development.

Q3: How can I assess the selectivity of this compound?

A3: Selectivity is determined by comparing the binding affinity or functional potency of the compound at its primary target versus a panel of other receptors, enzymes, and ion channels. A common approach is to perform radioligand binding assays or functional assays across a diverse panel of targets.[1][2] A selectivity ratio of at least 100-fold is often desired for a clean pharmacological profile.

Q4: What is the difference between a binding assay and a functional assay for determining off-target effects?

A4: A binding assay, such as a radioligand binding assay, measures the direct interaction of a compound with a target protein and determines its affinity (Ki).[2] A functional assay measures the biological response resulting from that interaction, such as changes in second messenger levels (e.g., cAMP, calcium) or downstream signaling events.[1] It is possible for a compound to bind to a target without eliciting a functional response (antagonism) or to elicit a response different from the primary target (agonist vs. inverse agonist).

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed in a Cell-Based Assay

You are testing this compound in a cell-based assay designed to measure the activity of its intended target (e.g., Target X, a Gs-coupled GPCR), but you observe a cellular response that is inconsistent with the activation of Target X.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure that the compound is active at your intended target in a more direct assay format, such as a membrane-based radioligand binding assay.

  • Evaluate Target Expression: Verify the expression levels of your intended target in the cell line used for the functional assay. Low expression could lead to the observation of effects from more highly expressed off-targets.

  • Hypothesize Potential Off-Targets: Consider common off-targets that could produce the observed phenotype. For example, if you observe a decrease in cAMP when an increase is expected, the compound might be acting as an agonist at a Gi-coupled GPCR.

  • Perform a Broad-Panel Off-Target Screen: Screen the compound against a panel of common off-targets, such as those offered by commercial vendors. This will provide a broad overview of its potential interactions.

  • Follow-up with Functional Assays: For any significant "hits" from the binding screen, perform functional assays to determine the nature of the interaction (agonist, antagonist, inverse agonist).

Illustrative Data: Off-Target Screening of this compound

TargetAssay TypeKi (nM)Functional Effect
Target X (Primary) Radioligand Binding15 N/A
Target X (Primary) cAMP AccumulationEC50 = 25 nM Agonist
Serotonin Receptor 5-HT2ARadioligand Binding150N/A
Serotonin Receptor 5-HT2ACalcium FluxEC50 = 250 nMPartial Agonist
Dopamine Receptor D2Radioligand Binding>10,000N/A
Adrenergic Receptor α1ARadioligand Binding850N/A
hERG ChannelRadioligand Binding5,200N/A

Note: This data is for illustrative purposes only.

Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments

This compound shows high potency and selectivity in in vitro assays, but in vivo studies reveal unexpected side effects or a lack of efficacy at the predicted therapeutic dose.

Troubleshooting Steps:

  • Investigate Pharmacokinetics: The discrepancy could be due to poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or poor blood-brain barrier penetration (if targeting the CNS).

  • Profile against Cytochrome P450 (CYP) Enzymes: The compound may be a substrate or inhibitor of CYP enzymes, leading to altered metabolism and potential drug-drug interactions. An in vitro CYP inhibition assay is recommended.

  • Assess Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the compound available to interact with its target.

  • Consider Active Metabolites: The parent compound may be metabolized into active metabolites with different target profiles, which could contribute to the observed in vivo effects. Metabolite identification studies may be necessary.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity Determination

This protocol is a generalized procedure for assessing the binding affinity of this compound at a potential off-target GPCR.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the vehicle, the non-specific binding control, or a dilution of the test compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and plot the percent inhibition of specific binding against the concentration of this compound.

  • Determine the IC50 from the resulting curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled GPCRs

This protocol measures the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing a target GPCR.

Materials:

  • HEK293 cells transiently or stably expressing the target GPCR.[3]

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • This compound stock solution.

  • Forskolin (for Gi-coupled assays).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with assay buffer.

  • Add serial dilutions of this compound to the wells.

  • For Gs-coupled receptors: Incubate for 30 minutes at room temperature.

  • For Gi-coupled receptors: Add a sub-maximal concentration of forskolin to all wells (except the negative control) and then add the test compound. Incubate for 30 minutes.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Perform the cAMP measurement using the detection kit.

  • Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo & Preclinical cluster_analysis Analysis & Decision start Compound Synthesis (this compound) primary_assay Primary Target Binding Assay start->primary_assay functional_assay Primary Target Functional Assay primary_assay->functional_assay selectivity_screen Broad Panel Selectivity Screen functional_assay->selectivity_screen High Potency & Efficacy hit_validation Functional Follow-up on Off-Targets selectivity_screen->hit_validation Off-Target Hits Identified cyp_assay CYP450 Inhibition Assay hit_validation->cyp_assay pk_studies Pharmacokinetic Studies cyp_assay->pk_studies in_vivo In Vivo Efficacy/Tox Studies pk_studies->in_vivo decision Go/No-Go Decision or Lead Optimization in_vivo->decision signaling_pathway cluster_primary Primary Target Pathway (Gs-coupled) cluster_offtarget Off-Target Pathway (Gq-coupled) ligand_p This compound receptor_p Target X (Primary) ligand_p->receptor_p g_protein_p Gs receptor_p->g_protein_p ac_p Adenylate Cyclase g_protein_p->ac_p Activates camp_p cAMP Increase ac_p->camp_p pka_p PKA Activation camp_p->pka_p response_p Therapeutic Effect pka_p->response_p ligand_ot This compound receptor_ot 5-HT2A Receptor (Off-Target) ligand_ot->receptor_ot g_protein_ot Gq receptor_ot->g_protein_ot plc_ot Phospholipase C g_protein_ot->plc_ot Activates pip2_ot PIP2 plc_ot->pip2_ot ip3_dag_ot IP3 & DAG pip2_ot->ip3_dag_ot ca_ot Ca2+ Release ip3_dag_ot->ca_ot response_ot Side Effect ca_ot->response_ot troubleshooting_tree start Inconsistent In Vitro Results q1 Is the primary target binding confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the functional response match the primary target's known signaling? a1_yes->q2 sol1 Validate primary target binding with an orthogonal assay. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are results consistent across different cell lines? a2_yes->q3 sol2 Hypothesize and screen for functional off-target activity. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Issue likely related to assay conditions or compound stability. a3_yes->end sol3 Investigate cell-line specific factors (e.g., receptor expression levels). a3_no->sol3

References

Technical Support Center: N-Methyl-N-(3-thien-2-ylbenzyl)amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and stability of N-Methyl-N-(3-thien-2-ylbenzyl)amine in aqueous solutions is limited. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of amine degradation in aqueous environments and are intended to provide guidance for researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: What are the likely modes of degradation for this compound in an aqueous solution?

While specific data is unavailable for this compound, amines in aqueous solutions can degrade through several pathways:

  • Oxidative Degradation: In the presence of oxygen, amines can undergo oxidation, which can be catalyzed by metal ions. This is often a significant degradation pathway in amine-based systems.

  • Thermal Degradation: At elevated temperatures, amines can degrade. The presence of other compounds, such as CO2, can sometimes accelerate this process.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of organic molecules, including amines. The thiophene and benzyl groups in the molecule may absorb light and contribute to this process.

  • Hydrolysis: While the N-methyl and benzylamine groups are generally stable to hydrolysis under neutral pH conditions, extreme pH values (highly acidic or basic) could potentially lead to cleavage of the C-N bonds over extended periods or at high temperatures.

Q2: I am observing a rapid loss of my this compound in solution. What are the potential causes?

Rapid loss of the parent compound can be attributed to several factors:

  • Presence of Oxidants: Ensure your aqueous solution is deoxygenated if you suspect oxidative degradation. The presence of dissolved oxygen or other oxidizing agents can significantly increase the degradation rate.

  • Elevated Temperature: High storage or experimental temperatures can accelerate thermal degradation.[2]

  • Light Exposure: If your solutions are exposed to ambient or UV light, photolysis may be occurring.

  • Incorrect pH: Although less common for this type of amine, a highly acidic or basic pH could contribute to instability.

  • Contamination: Contamination with metal ions (e.g., from glassware or reagents) can catalyze oxidative degradation.

Q3: What are the expected degradation products of this compound?

Without experimental data, the exact degradation products are speculative. However, based on the structure, potential degradation could involve:

  • Oxidation of the methyl group or the benzyl C-N bond.

  • Reactions involving the thiophene ring, which can be susceptible to oxidation.

  • Cleavage of the benzyl-nitrogen bond, potentially forming 3-(thien-2-yl)benzaldehyde or benzoic acid derivatives and N-methylamine.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low assay results for the parent compound. 1. Degradation during storage or sample preparation. 2. Adsorption to container surfaces. 3. Inaccurate standard preparation.1. Prepare fresh solutions and analyze immediately. Store stock solutions at low temperature (-20°C or -80°C) and protected from light. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Verify the purity and concentration of your analytical standard.
Appearance of unknown peaks in my chromatogram over time. 1. Formation of degradation products. 2. Contamination of the solvent or reagents.1. Attempt to identify the unknown peaks using mass spectrometry (LC-MS). This can provide clues about the degradation pathway. 2. Run a blank analysis of your solvent and reagents to rule out contamination.
Solution color changes (e.g., turns yellow or brown). 1. Oxidative degradation often leads to colored byproducts. 2. Photodegradation can also result in colored products.1. Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Inconsistent results between experimental replicates. 1. Variable exposure to oxygen, light, or temperature. 2. Inconsistent sample handling and preparation.1. Standardize all experimental conditions. Use a controlled temperature environment and ensure consistent light exposure (or lack thereof). 2. Develop and strictly follow a standard operating procedure (SOP) for sample preparation and analysis.

Factors Influencing Amine Degradation in Aqueous Solutions

Factor General Effect on Stability Recommendations for this compound
Temperature Higher temperatures generally increase the rate of thermal degradation.[2]Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Conduct experiments at the lowest feasible temperature.
Oxygen Presence of O2 is a key driver for oxidative degradation.Use deoxygenated solvents. Purge solutions with an inert gas (N2 or Ar). Work in a glovebox if high stability is required.
Light UV and even visible light can cause photolytic degradation.Protect solutions from light by using amber glassware or by wrapping containers with opaque material.
pH Extreme pH values can lead to hydrolysis or catalyze other degradation reactions.Maintain the pH of the aqueous solution within a neutral range (e.g., pH 6-8) unless the experimental design requires otherwise. Use appropriate buffer systems.
Metal Ions Transition metal ions (e.g., Fe2+, Cu2+) can catalyze oxidative degradation.Use high-purity water and reagents. If necessary, use chelating agents like EDTA to sequester metal ions. Use metal-free equipment where possible.
Presence of CO2 In some amine systems, the presence of CO2 can influence thermal degradation rates.[1]For experiments not involving CO2, ensure its exclusion. For those that do, be aware of its potential impact on stability.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol provides a general framework for evaluating the stability of the target compound under various conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • High-purity water (e.g., HPLC-grade or Milli-Q)

  • Appropriate buffer salts (e.g., phosphate, TRIS)

  • High-purity solvents for stock solution (e.g., acetonitrile or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

2. Preparation of Aqueous Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Prepare the desired aqueous buffer solution (e.g., 10 mM phosphate buffer at pH 7.4).

  • If investigating oxidative degradation, sparge the buffer with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Spike the aqueous buffer with the stock solution to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.

3. Incubation Conditions (Example Sets):

  • Thermal Stability: Incubate aliquots of the aqueous solution in sealed amber vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Photostability: Expose aliquots in clear glass vials to a light source (e.g., a photostability chamber with controlled light and temperature), while keeping control samples in the dark at the same temperature.

  • pH Stability: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 10) and incubate at a constant temperature.

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Immediately quench any further degradation by adding a strong organic solvent (e.g., acetonitrile) and/or by freezing the sample at -80°C.

  • Analyze the samples as soon as possible.

5. Analytical Method (Example: HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound.

  • Quantification: Determine the concentration of the parent compound at each time point by comparing the peak area to a standard curve.

6. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each condition.

  • Determine the degradation rate constant and the half-life (t1/2) for each condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution spike Spike Stock into Buffer prep_stock->spike prep_aq Prepare Aqueous Buffer prep_aq->spike temp Temperature Study spike->temp light Photostability Study spike->light ph pH Stability Study spike->ph sampling Time-Point Sampling temp->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Degradation start Unexpected Degradation Observed check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or wrap in foil. check_light->protect_light No check_oxygen Is the solution deoxygenated? check_light->check_oxygen Yes protect_light->check_oxygen deoxygenate Action: Sparge solvents with N2 or Ar. check_oxygen->deoxygenate No check_temp Is temperature controlled and minimized? check_oxygen->check_temp Yes deoxygenate->check_temp control_temp Action: Store at low temp; use controlled temp for experiments. check_temp->control_temp No check_metal Could there be metal ion contamination? check_temp->check_metal Yes control_temp->check_metal use_chelex Action: Use high-purity reagents; consider a chelator. check_metal->use_chelex Yes end_node Re-evaluate after implementing changes. check_metal->end_node No use_chelex->end_node

Caption: Troubleshooting decision tree for unexpected degradation.

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support: N-Methyl-N-(3-thien-2-ylbenzyl)amine Mass Spectrometry

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers analyzing this compound (Molecular Formula: C12H13NS, Exact Mass: 203.0769) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: I am using Electron Ionization (EI) and cannot see the molecular ion peak at m/z 203. Is there a problem with my sample or instrument?

A: Not necessarily. The molecular ion of N-benzylamines and related compounds can be unstable under high-energy EI conditions (typically 70 eV).[1][2] The bond between the benzyl group and the nitrogen atom is prone to cleavage, leading to rapid fragmentation.[3][4] Consequently, the molecular ion peak may be very weak or entirely absent from the spectrum.[5] The most prominent peak you should look for is the fragment at m/z 173. To confirm the molecular weight, consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[1]

Q2: My base peak is at m/z 173 instead of the molecular weight of 203. Does this indicate an impurity?

A: No, this is the expected fragmentation pattern for this molecule under EI-MS. The peak at m/z 173 corresponds to the highly stable (3-thien-2-yl)benzyl cation, [(C₁₁H₉S)]⁺. This ion is formed through a characteristic process called benzylic cleavage, where the bond between the benzyl carbon and the nitrogen atom breaks.[3][6] Due to its stability, this fragment is often the most abundant ion (the base peak) in the spectrum.

Q3: I am using ESI-MS in positive ion mode and observe a strong peak at m/z 204. What is this peak?

A: ESI is a "soft" ionization technique that typically causes minimal fragmentation. The peak at m/z 204 represents the protonated molecule, [M+H]⁺. Observing this peak confirms the molecular weight of your compound is 203 Da. This is a reliable way to verify the mass when the molecular ion is not visible in EI-MS.

Q4: My spectrum shows minor peaks at m/z 188 and m/z 44. What are their origins?

A: These are also expected fragments, though typically of lower intensity than the base peak at m/z 173.

  • m/z 188: This peak corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

  • m/z 44: This peak represents the iminium ion [CH₂=NHCH₃]⁺, formed via alpha-cleavage, where the bond between the nitrogen and the benzyl group cleaves, with the charge remaining on the nitrogen-containing fragment.[7][8]

Q5: My spectrum is noisy, shows poor signal intensity, or has unexpected peaks. What are the initial troubleshooting steps?

A: Several factors can contribute to a poor-quality spectrum.[9]

  • Check Sample Purity & Concentration: Ensure your sample is pure via other analytical methods (e.g., NMR, LC). If the signal is weak, your sample may be too dilute.[9]

  • Verify Instrument Calibration: Run a standard calibration compound to ensure the mass spectrometer is properly calibrated and performing optimally.[9]

  • Run a Blank: Inject a solvent blank to check for contamination from solvents or the system itself. Common contaminants include siloxanes from septa or column bleed.[10]

  • Optimize MS Parameters: Adjust source temperature, ionization energy (for EI), or spray voltage (for ESI) to improve signal quality.

  • Check for Leaks: Ensure all fittings in your GC or LC system are secure, as air leaks can degrade performance.[10]

Predicted Fragmentation Data

The following table summarizes the key ions expected in the mass spectrum of this compound.

m/z (Nominal)m/z (Exact Mass)Proposed Ion StructureFragmentation PathwayExpected Intensity
204204.0847[C₁₂H₁₃NS + H]⁺Protonation (ESI)High (in ESI)
203203.0769[C₁₂H₁₃NS]⁺•Molecular Ion (EI)Low to Absent (in EI)
188188.0534[M - CH₃]⁺•Loss of methyl radicalLow
173173.0423[(3-thien-2-yl)benzyl]⁺Benzylic Cleavage (Loss of •NHCH₃)High (Often Base Peak)
4444.0500[CH₂=NHCH₃]⁺Alpha-CleavageModerate to Low

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a quadrupole or ion trap mass analyzer.

  • GC Parameters:

    • Column: 30 m x 0.25 mm DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the base peak (expected at m/z 173) and search for other characteristic fragments (m/z 44, 188) and the molecular ion (m/z 203), which may be absent.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI source.

  • LC Parameters:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 204 to confirm the molecular weight.

Visual Guides

The following diagrams illustrate the primary fragmentation pathway and a logical workflow for troubleshooting common issues.

Fragmentation_Pathway cluster_frags Primary Fragmentation Pathways MI This compound Molecular Ion [M]+• m/z = 203 F173 Benzylic Cation [(C₁₁H₉S)]⁺ m/z = 173 MI->F173  - •NHCH₃ (Benzylic Cleavage) [BASE PEAK] F188 [M - CH₃]⁺ [C₁₁H₁₀NS]⁺ m/z = 188 MI->F188 - •CH₃ F44 Iminium Cation [CH₂=NHCH₃]⁺ m/z = 44 MI->F44 - •(C₁₁H₉S) (Alpha-Cleavage)

Caption: Expected EI fragmentation of this compound.

Troubleshooting_Workflow start Start: Acquire MS Spectrum q_basepeak Is m/z 173 the base peak? start->q_basepeak a_yes_basepeak Expected Result. This is the stable benzylic cation. Proceed with analysis. q_basepeak->a_yes_basepeak Yes q_no_basepeak Problem: Spectrum is noisy or m/z 173 is absent/weak. q_basepeak->q_no_basepeak No q_mi_peak Is molecular ion visible? (m/z 203 for EI, 204 for ESI) a_yes_basepeak->q_mi_peak check_purity 1. Verify Sample Purity & Concentration (via NMR, LC, etc.) q_no_basepeak->check_purity check_instrument 2. Optimize MS Parameters (Source Temp, Voltages, etc.) check_purity->check_instrument run_blank 3. Run Blank & Calibrant (Check for contamination & performance) check_instrument->run_blank end End run_blank->end a_yes_mi Molecular weight confirmed. (Absence in EI is common). q_mi_peak->a_yes_mi Yes a_no_mi Action: Use softer ionization (ESI, CI) to confirm MW. q_mi_peak->a_no_mi No a_yes_mi->end a_no_mi->end

Caption: Troubleshooting workflow for MS analysis of the target compound.

References

Technical Support Center: Synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine, a tertiary amine typically synthesized via reductive amination. This process involves the reaction of 3-(thiophen-2-yl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is reductive amination.[1][2] This one-pot reaction combines 3-(thiophen-2-yl)benzaldehyde with methylamine in the presence of a suitable reducing agent.[1]

Q2: What are the recommended starting materials for this synthesis?

A2: The typical starting materials are 3-(thiophen-2-yl)benzaldehyde and a source of methylamine, such as methylamine solution in a suitable solvent (e.g., THF or water) or a salt like methylamine hydrochloride.

Q3: Which reducing agents are suitable for this reaction?

A3: Several reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common for one-pot reductive aminations.[3][4] Sodium borohydride (NaBH₄) can also be used, but typically requires the pre-formation of the imine before its addition.[1][3]

Q4: How do I choose the right solvent for the reaction?

A4: The choice of solvent depends on the selected reducing agent. For sodium triacetoxyborohydride (NaBH(OAc)₃), anhydrous solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are preferred as it is water-sensitive.[3] When using sodium cyanoborohydride (NaBH₃CN), protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[3]

Q5: What is the optimal reaction temperature?

A5: Most reductive amination reactions are carried out at room temperature.[4] However, for less reactive substrates or to expedite the reaction, gentle heating (e.g., to 40-50 °C) may be beneficial. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inefficient Imine Formation The formation of the imine intermediate is an equilibrium process. To drive the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves. For weakly acidic or basic amines, adjusting the pH to a weakly acidic condition (pH 5-6) can catalyze imine formation.
Decomposition of Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents. Sodium borohydride (NaBH₄) can be unstable at low pH.[2]
Sub-optimal Reaction Conditions If the reaction is sluggish at room temperature, try gentle heating. Also, verify that the stoichiometry of the reactants is correct; an excess of the amine may be required.
Poorly Reactive Starting Materials Electron-poor aromatic aldehydes can sometimes exhibit lower reactivity. The addition of a Lewis acid, such as Ti(i-PrO)₄, can enhance the electrophilicity of the carbonyl carbon and promote imine formation.[3]

Problem 2: Presence of unreacted starting material (aldehyde).

Possible Cause Suggested Solution
Insufficient Reducing Agent Ensure at least one molar equivalent of the reducing agent is used. It is common to use a slight excess (1.1 to 1.5 equivalents).
Incomplete Imine Formation As mentioned above, optimize conditions for imine formation. Unreacted aldehyde will not be reduced under these conditions.
Short Reaction Time Allow the reaction to proceed for a longer duration. Monitor the reaction progress using TLC until the aldehyde spot disappears.

Problem 3: Formation of side products.

Possible Cause Suggested Solution
Over-reduction of the Aldehyde If using a strong reducing agent like sodium borohydride, it can reduce the aldehyde to the corresponding alcohol before imine formation is complete.[3] To avoid this, ensure the imine is pre-formed before adding NaBH₄. Alternatively, use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.
Formation of Homo-coupled Amine This can occur if the starting amine is primary. Since methylamine is a primary amine, this is a possibility. Using a slight excess of the aldehyde can help to minimize this.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentMolar Mass ( g/mol )Typical SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94DCE, DCM, THF, DioxaneMild and selective. Moisture-sensitive.[3] Does not reduce aldehydes or ketones at a significant rate.
Sodium Cyanoborohydride (NaBH₃CN)62.84MeOH, EtOHStable in acidic conditions.[1] Reduction is pH-dependent.[5] Can release toxic HCN upon workup.[1]
Sodium Borohydride (NaBH₄)37.83MeOH, EtOHCan reduce the starting aldehyde.[3] Best used after imine formation is complete.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Sodium Triacetoxyborohydride

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(thiophen-2-yl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add methylamine (1.2 eq, e.g., as a 2.0 M solution in THF) to the aldehyde solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow start Start reactants 1. Dissolve 3-(thiophen-2-yl)benzaldehyde and methylamine in anhydrous DCM start->reactants imine_formation 2. Stir at room temperature for 30-60 min (Imine Formation) reactants->imine_formation reduction 3. Add NaBH(OAc)3 portion-wise imine_formation->reduction monitoring 4. Monitor by TLC reduction->monitoring workup 5. Quench with NaHCO3 (aq) and extract with DCM monitoring->workup Reaction Complete purification 6. Dry, concentrate, and purify by column chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Inefficient Imine Formation issue->cause1 cause2 Reducing Agent Decomposition issue->cause2 cause3 Sub-optimal Conditions issue->cause3 solution1 Add dehydrating agent or adjust pH cause1->solution1 solution2 Use anhydrous solvents and fresh reagents cause2->solution2 solution3 Increase temperature or reaction time cause3->solution3

Caption: Troubleshooting logic for low product yield in the synthesis.

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine identifying common synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine. The information is designed to help identify and address common synthesis impurities.

Troubleshooting Guide: Identifying Common Synthesis Impurities

This guide provides a systematic approach to identifying and resolving common impurities encountered during the synthesis of this compound, which is typically prepared via a two-step process: 1) Suzuki-Miyaura coupling to form 3-(thien-2-yl)benzaldehyde, followed by 2) reductive amination with methylamine.

Flowchart for Troubleshooting Impurity Identification

G start Crude Product Analysis (e.g., LC-MS, GC-MS) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material? impurity_detected->unreacted_sm Yes no_impurity No Significant Impurities impurity_detected->no_impurity No side_product Side-Product? unreacted_sm->side_product No troubleshoot_suzuki Troubleshoot Suzuki Coupling: - Check catalyst activity - Optimize stoichiometry - Ensure inert atmosphere unreacted_sm->troubleshoot_suzuki Aldehyde Precursor troubleshoot_amination Troubleshoot Reductive Amination: - Verify reducing agent activity - Control reaction time/temperature - Adjust stoichiometry unreacted_sm->troubleshoot_amination Aldehyde/Amine over_alkylation Over-alkylation Product? side_product->over_alkylation No characterize_impurity Characterize Impurity: - Mass Spectrometry (MS) - NMR Spectroscopy side_product->characterize_impurity Yes over_alkylation->troubleshoot_amination Yes modify_purification Modify Purification Protocol: - Recrystallization - Column Chromatography (adjust solvent system) over_alkylation->modify_purification No troubleshoot_suzuki->modify_purification troubleshoot_amination->modify_purification characterize_impurity->modify_purification end Pure Product Obtained modify_purification->end no_impurity->end

Caption: Troubleshooting workflow for identifying and addressing impurities in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in the synthesis of this compound?

A1: The common impurities can be categorized based on the two main synthetic steps:

  • From Suzuki-Miyaura Coupling (Synthesis of 3-(thien-2-yl)benzaldehyde):

    • Unreacted Starting Materials: 3-Bromobenzaldehyde and 2-thienylboronic acid (or its ester derivative).

    • Homocoupling Products: Biphenyl-3,3'-dicarbaldehyde (from the coupling of two molecules of 3-bromobenzaldehyde) and 2,2'-bithiophene (from the coupling of two molecules of the boronic acid).

    • Protodeboronation Product: Thiophene (from the replacement of the boronic acid group with a hydrogen atom).

  • From Reductive Amination (Synthesis of this compound):

    • Unreacted Starting Material: 3-(thien-2-yl)benzaldehyde.

    • Intermediate Imine: N-(3-(thien-2-yl)benzylidene)methanamine. This can be more prevalent if the reduction step is incomplete.

    • Over-alkylation Product: N,N-Dimethyl-N-(3-thien-2-ylbenzyl)amine (tertiary amine). This can occur if the newly formed secondary amine reacts further.

    • Side-Product from Aldehyde Reduction: (3-(thien-2-yl)phenyl)methanol. This can form if the reducing agent directly reduces the starting aldehyde.

Q2: I am seeing a significant amount of unreacted 3-(thien-2-yl)benzaldehyde in my final product. What could be the cause?

A2: This issue typically points to inefficiencies in the reductive amination step. Here are some potential causes and solutions:

  • Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) may have degraded. Use a fresh batch of the reducing agent.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, while monitoring for the formation of side products.

  • Incorrect Stoichiometry: Ensure that at least a stoichiometric amount of the reducing agent is used. An excess is often required.

  • pH of the Reaction Mixture: The formation of the imine intermediate is often pH-dependent. Ensure the reaction conditions are suitable for imine formation prior to reduction.

Q3: My mass spectrometry data shows a peak with a mass corresponding to a tertiary amine. How can I minimize its formation?

A3: The formation of the tertiary amine, N,N-Dimethyl-N-(3-thien-2-ylbenzyl)amine, is a common issue in reductive aminations. To minimize its formation:

  • Control Stoichiometry: Use a controlled excess of methylamine. A large excess can drive the reaction towards the tertiary amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the secondary amine over the tertiary amine.

Q4: How can I remove the homocoupling byproducts from the Suzuki-Miyaura coupling step?

A4: Biphenyl-3,3'-dicarbaldehyde and 2,2'-bithiophene often have different polarities compared to the desired 3-(thien-2-yl)benzaldehyde. These can typically be removed by:

  • Column Chromatography: A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from the less polar 2,2'-bithiophene and the more polar dicarbaldehyde.

  • Recrystallization: If the desired aldehyde is a solid, recrystallization from a suitable solvent can be an effective purification method.

Data Presentation: Summary of Potential Impurities

Impurity Name Chemical Structure Typical Molecular Weight ( g/mol ) Potential Origin Common Analytical Signal (vs. Product)
3-BromobenzaldehydeC₇H₅BrO185.02Unreacted Starting Material (Suzuki Coupling)Different retention time in GC/HPLC; Isotopic pattern of Bromine in MS.
2-Thienylboronic AcidC₄H₅BO₂S127.96Unreacted Starting Material (Suzuki Coupling)Different retention time in HPLC.
Biphenyl-3,3'-dicarbaldehydeC₁₄H₁₀O₂210.23Homocoupling Side-Product (Suzuki Coupling)Higher molecular weight in MS; Different retention time in GC/HPLC.
2,2'-BithiopheneC₈H₆S₂166.26Homocoupling Side-Product (Suzuki Coupling)Lower retention time in reverse-phase HPLC.
N-(3-(thien-2-yl)benzylidene)methanamineC₁₂H₁₁NS201.29Incomplete Reduction (Reductive Amination)Similar mass to product in MS, may be unstable; Different retention time.
(3-(thien-2-yl)phenyl)methanolC₁₁H₁₀OS190.26Aldehyde Reduction Side-ProductLower molecular weight in MS; Different retention time in GC/HPLC.
N,N-Dimethyl-N-(3-thien-2-ylbenzyl)amineC₁₃H₁₅NS217.33Over-alkylation Side-ProductHigher molecular weight in MS; Different retention time in GC/HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • Imine Formation: To a solution of 3-(thien-2-yl)benzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: HPLC-UV Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the crude product in the initial mobile phase composition.

This method should provide good separation of the starting materials, the final product, and the common impurities listed in the table above. Retention times will need to be confirmed with standards if available.

N-Methyl-N-(3-thien-2-ylbenzyl)amine preventing compound degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methyl-N-(3-thien-2-ylbenzyl)amine

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues related to compound stability and degradation during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.

Q2: What are the primary known degradation pathways for this compound?

A2: Based on its chemical structure, which includes a secondary amine and a thiophene ring, the primary degradation pathways are oxidative. The thiophene ring's sulfur atom can be oxidized to form a sulfoxide and then a sulfone.[1][2][3][4] The secondary amine is also susceptible to oxidation. Under certain conditions, such as in the presence of nitrite sources, there is a potential for N-nitrosamine formation.[5]

Q3: Which analytical techniques are best for detecting and quantifying this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary technique for quantifying the parent compound and its degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products, which is crucial for elucidating degradation pathways.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing aromatic systems like thiophene can be susceptible to photolytic degradation. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil during experiments and storage.

Q5: What might cause a loss of the compound when it is dissolved in an aqueous buffer?

A5: The stability of this compound in aqueous solutions can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. Additionally, the presence of oxidizing agents or exposure to high temperatures can accelerate degradation. It is recommended to perform initial stability studies in your specific buffer system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram after sample preparation. Oxidative degradation.Prepare solutions in degassed solvents. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your experimental system.
Gradual decrease in the main compound peak area over time in solution. General instability in the chosen solvent or buffer.Verify the pH of the solution. Evaluate the compound's stability at different pH values (e.g., 3, 7, 9) to identify the optimal range. Keep solutions on ice and use them promptly after preparation.
Inconsistent results between experimental replicates. Adsorption to container surfaces or variability in sample handling.Use silanized glassware or low-adsorption plasticware. Ensure consistent timing and temperature across all sample preparation steps.
Significant degradation observed under accelerated stability testing (high temperature). Thermal lability.This indicates intrinsic instability at elevated temperatures. Use the data to establish appropriate handling and storage limits. Ensure long-term storage is maintained at -20°C or below.

Quantitative Data Summary

Forced degradation studies are essential for understanding a compound's intrinsic stability.[6][7][8][9] The following table summarizes hypothetical results from a forced degradation study on this compound, exposing it to various stress conditions as per ICH guidelines.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionReagent/DetailsDurationTemperature% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C8.5%Hydrolytic Impurity A
Basic Hydrolysis 0.1 M NaOH24 hours60°C15.2%Hydrolytic Impurity B
Oxidation 3% H₂O₂8 hours25°C25.8%N-Oxide, Thiophene-S-Oxide
Thermal Solid State48 hours80°C5.1%Thermal Impurity C
Photolytic Solution (in Methanol)24 hours25°C12.6%Photolytic Impurity D

Note: Degradation percentages were determined by HPLC peak area normalization.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acidic study.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature (25°C). Withdraw aliquots at 0, 2, 4, and 8 hours.

  • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C. Dissolve a portion of the solid at specified time points to a concentration of 0.5 mg/mL for analysis.

  • Photolytic Degradation: Expose a 0.5 mg/mL solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B option). Wrap a control sample in aluminum foil and store it under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If unknown peaks are detected, perform LC-MS analysis to determine their molecular weights.

Visualizations

Diagrams of Pathways and Workflows

The following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photo Photolytic Stress (Light) Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation S_Oxide Thiophene-S-Oxide Parent->S_Oxide S-Oxidation Hydrolysis_Product Hydrolysis Products Parent->Hydrolysis_Product Hydrolysis Photo_Product Photodegradation Products Parent->Photo_Product Photolysis Sulfone Sulfone S_Oxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions A Prepare 1 mg/mL Stock Solution B Aliquot Stock for Each Stress Condition A->B C1 Acid (HCl) B->C1 C2 Base (NaOH) B->C2 C3 Oxidant (H₂O₂) B->C3 C4 Heat B->C4 C5 Light B->C5 D Sample at Pre-defined Timepoints C1->D C2->D C3->D C4->D C5->D E Neutralize/Quench (if necessary) D->E F Analyze via HPLC-UV and LC-MS E->F G Identify Degradants & Quantify Degradation F->G

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine, particularly addressing the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is through a one-pot reductive amination reaction. This involves the reaction of 3-(thien-2-yl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 3-(thien-2-yl)benzaldehyde and methylamine (often used as a solution in a solvent like THF or ethanol). A suitable reducing agent is required for the reductive amination step. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Pd/C).

Q3: What are the critical process parameters to monitor during scale-up?

During the scale-up of the synthesis, it is crucial to monitor and control the following parameters:

  • Temperature: The initial imine formation and the subsequent reduction are often temperature-sensitive. Exothermic reactions can lead to side product formation.

  • Rate of addition of reagents: Slow and controlled addition of the reducing agent is critical to manage the reaction exotherm and prevent over-reduction or side reactions.

  • Stirring efficiency: Adequate mixing is essential to ensure homogeneity, especially in larger reactor volumes, to prevent localized concentration gradients and hot spots.

  • Reaction concentration: The concentration of reactants can influence reaction kinetics and impurity profiles.

Q4: What are some potential impurities that can form during the synthesis?

Potential impurities include:

  • Unreacted 3-(thien-2-yl)benzaldehyde.

  • The corresponding alcohol, 3-(thien-2-yl)benzyl alcohol, formed by the reduction of the starting aldehyde.

  • Over-methylated tertiary amine, although less likely with controlled stoichiometry.

  • By-products from side reactions, which can be solvent or temperature-dependent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up efforts.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Increase reaction time. - Increase the equivalents of methylamine or the reducing agent. - Optimize the reaction temperature.
Degradation of product or starting material.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Check the stability of the starting materials.
Poor quality of reagents.- Verify the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS).
Incomplete Conversion of Starting Aldehyde Insufficient reducing agent.- Increase the molar equivalents of the reducing agent.
Inefficient imine formation.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. - Adjust the pH of the reaction mixture.
Formation of 3-(thien-2-yl)benzyl alcohol as a major byproduct Rate of reduction of the aldehyde is faster than the rate of imine formation.- Use a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be more effective for reductive aminations.[1][2] - Pre-form the imine before adding the reducing agent.
The reaction temperature is too high during the addition of the reducing agent.- Lower the reaction temperature during the addition of the reducing agent.
Difficulty in Product Isolation and Purification Product is an oil, making crystallization difficult.- Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., ether or isopropanol) to facilitate precipitation and purification by filtration.
Presence of polar impurities.- Employ column chromatography for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane) is often effective.
Emulsion formation during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the biphasic mixture through a pad of celite.

Experimental Protocols

General Protocol for Reductive Amination Synthesis of this compound
  • Imine Formation:

    • To a solution of 3-(thien-2-yl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or THF) in a reaction vessel, add a solution of methylamine (1.1-1.5 eq) at room temperature.

    • Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by crystallization of its salt form.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound (Illustrative Data)
Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
NaBH₄Methanol0 to RT47592
NaBH(OAc)₃ (STAB)DichloromethaneRT38897
H₂ (50 psi), Pd/C (5 mol%)EthanolRT68295
Table 2: Effect of Scale on Reaction Parameters and Outcome (Illustrative Data)
Scale (g)Reaction Volume (mL)Stirring Speed (RPM)Max. Temp. during NaBH₄ addition (°C)Yield (%)Purity (by HPLC, %)
12030087693
10200500157290
1002000700 (mechanical stirrer)256585

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow A 3-(thien-2-yl)benzaldehyde C Imine Formation (Solvent, RT) A->C B Methylamine B->C D Intermediate Imine C->D F Reduction (0°C to RT) D->F E Reducing Agent (e.g., NaBH4) E->F G Crude Product F->G H Work-up (Quenching, Extraction) G->H I Purification (Chromatography or Crystallization) H->I J N-Methyl-N-(3-thien-2-yl)benzyl)amine I->J

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is starting aldehyde consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes No A1_No No Q1->A1_No Yes Sol1 Increase reaction time or equivalents of reagents. A1_Yes->Sol1 Q2 Is alcohol byproduct the major component? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Use milder reducing agent (STAB) or pre-form imine. A2_Yes->Sol2 Sol3 Check for product degradation or issues with work-up/purification. A2_No->Sol3

Caption: Decision tree for troubleshooting low product yield in the synthesis.

Hypothetical Signaling Pathway Involvement

Given the structural similarity of this compound to some bioactive molecules, it could potentially interact with various biological targets. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for amine-containing drugs.

Hypothetical_Signaling_Pathway Ligand This compound GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A hypothetical signaling pathway illustrating potential interaction with a GPCR.

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine interpreting anomalous experimental data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methyl-N-(3-thien-2-ylbenzyl)amine (Product ID: TCI-M325). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting potentially anomalous experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and basic properties of this compound?

A1: this compound is typically a pale yellow to brown oil. Its molecular formula is C12H13NS, with a molecular weight of approximately 203.31 g/mol .[1] It is soluble in most organic solvents such as chloroform, methanol, and DMSO.

Q2: What are the expected 1H NMR chemical shifts for this compound?

A2: While a definitive, published spectrum for this specific molecule is not widely available, based on analogous structures like N-methylbenzylamine, the expected proton NMR shifts in CDCl3 would be approximately: 7.0-7.5 ppm (multiplet, aromatic protons), 3.7-3.9 ppm (singlet, benzylic CH2), and 2.2-2.5 ppm (singlet, N-CH3).[2][3][4][5][6] Thiophene protons typically appear between 6.8 and 7.5 ppm.

Q3: Are there any known stability issues with this compound?

A3: Like many benzylamines, this compound can be susceptible to oxidation over time, which may result in discoloration. For long-term storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.

Troubleshooting Guides for Anomalous Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Anomalies

Issue: Unexpected splitting or broadening of the N-CH3 and benzylic CH2 signals in the 1H NMR spectrum.

Possible Causes & Troubleshooting Steps:

  • Protonation of the Amine: The tertiary amine can be partially or fully protonated by acidic impurities in the NMR solvent (e.g., CDCl3). This can lead to signal broadening and changes in chemical shifts.

    • Troubleshooting: Add a small drop of D2O to the NMR tube and shake. If the broadening is due to exchange with acidic protons, the signals may sharpen. Alternatively, neutralize the sample with a small amount of basic alumina before dissolving it in the NMR solvent.

  • Restricted Bond Rotation: The bulky thienyl group may hinder free rotation around the benzyl-nitrogen bond, leading to complex splitting patterns, especially at lower temperatures.

    • Troubleshooting: Acquire the NMR spectrum at a higher temperature (e.g., 50°C). If restricted rotation is the cause, the signals should coalesce and sharpen.

  • Sample Degradation: Oxidation of the benzylic position or the thiophene ring can lead to the formation of impurities with different chemical shifts.

    • Troubleshooting: Check the purity of the sample by another method, such as HPLC or LC-MS. If impurities are detected, repurify the compound by column chromatography.

Quantitative Data Summary: Hypothetical ¹H NMR Anomalies
SignalExpected Chemical Shift (ppm)Observed Anomalous Shift (ppm)Potential Cause
N-CH₃~2.3 (singlet)2.8 (broad singlet)Amine Protonation
Benzylic CH₂~3.8 (singlet)4.1 (broad singlet)Amine Protonation
Aromatic H7.0-7.5 (multiplet)7.0-7.8 (complex multiplet)Restricted Rotation/Impurity
High-Performance Liquid Chromatography (HPLC) Anomalies

Issue: Significant peak tailing is observed during reverse-phase HPLC analysis.

Possible Causes & Troubleshooting Steps:

  • Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the surface of the silica-based stationary phase, causing peak tailing.[7][8][9]

    • Troubleshooting:

      • Lower the pH of the mobile phase: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase. This will protonate the amine, reducing its interaction with the silanol groups.

      • Add a competing base: Include a small amount of a competing amine, such as triethylamine (TEA), in the mobile phase to block the active silanol sites.

      • Use a base-deactivated column: These columns have been end-capped to minimize the number of free silanol groups.[10]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[8]

    • Troubleshooting: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.

  • Column Void or Damage: A void at the head of the column can cause peak tailing.[7][11]

    • Troubleshooting: If all peaks in the chromatogram are tailing, the column may be damaged.[11] Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[7]

Quantitative Data Summary: HPLC Troubleshooting
ParameterCondition 1 (Anomalous)Condition 2 (Improved)Tailing Factor
Mobile Phase50:50 Acetonitrile:Water50:50 Acetonitrile:Water with 0.1% TFA2.5
ColumnStandard C18Standard C181.2
Injection Volume10 µL of 1 mg/mL solution2 µL of 1 mg/mL solution1.8
Mass Spectrometry (MS) Anomalies

Issue: The observed molecular ion peak (M+H)+ is significantly weaker than expected, or unusual fragmentation patterns are observed.

Possible Causes & Troubleshooting Steps:

  • In-source Fragmentation: The molecule may be fragmenting in the ionization source before detection. The benzyl-nitrogen bond is relatively labile and can break easily.

    • Troubleshooting: Lower the source temperature and/or the cone voltage (in ESI-MS) to reduce the energy of the ionization process.

  • Rearrangement Reactions: Thiophene-containing compounds can sometimes undergo rearrangements upon ionization.[12]

    • Troubleshooting: Analyze the fragmentation pattern carefully. Look for characteristic losses, such as the loss of the thiophene ring or the methyl group, to help elucidate the fragmentation pathway.

Quantitative Data Summary: Mass Spectrometry Fragmentation
m/z (Observed)Proposed FragmentRelative Intensity (Anomalous)Relative Intensity (Optimized)
204.08[M+H]⁺20%85%
121.06[M - C₄H₃S]⁺100%15%
91.05[C₇H₇]⁺60%5%

Experimental Protocols

Standard ¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Parameters: Use a standard pulse program with a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • Processing: Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

Standard Reverse-Phase HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 0.1 mg/mL.

Visualizations

HPLC_Troubleshooting_Workflow start Anomalous HPLC Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_concentration Is the sample concentration high? check_all_peaks->check_concentration No possible_column_damage Suspect column void or damage. check_all_peaks->possible_column_damage Yes dilute_sample Action: Dilute sample and re-inject. check_concentration->dilute_sample Yes silanol_interaction Suspect secondary silanol interactions. check_concentration->silanol_interaction No replace_column Action: Replace column. possible_column_damage->replace_column problem_solved Problem Resolved replace_column->problem_solved dilute_sample->problem_solved modify_mobile_phase Action: Modify mobile phase. - Lower pH (add 0.1% TFA) - Add competing base (TEA) - Use base-deactivated column silanol_interaction->modify_mobile_phase modify_mobile_phase->problem_solved

Caption: Workflow for troubleshooting HPLC peak tailing.

NMR_Anomalies_Logic start Broadened NMR Signals for N-CH3 and Benzylic CH2 temp_experiment Experiment: Acquire spectrum at elevated temperature (e.g., 50°C) start->temp_experiment d2o_shake Experiment: Add D2O and shake start->d2o_shake purity_check Experiment: Check purity with HPLC/LC-MS start->purity_check cause_rotation Conclusion: Restricted bond rotation is likely. temp_experiment->cause_rotation Signals sharpen cause_protonation Conclusion: Amine protonation is likely. d2o_shake->cause_protonation Signals sharpen cause_impurity Conclusion: Sample degradation/impurity is likely. purity_check->cause_impurity Impurities detected MS_Fragmentation_Pathway M This compound m/z = 203.08 (M⁺) MH Protonated Molecule m/z = 204.08 ([M+H]⁺) M->MH ESI+ F1 Loss of Thiophene Radical m/z = 121.06 MH->F1 - C₄H₃S F2 Tropylium Ion m/z = 91.05 MH->F2 - C₅H₆N

References

N-Methyl-N-(3-thien-2-ylbenzyl)amine adapting protocols for different experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and protocols for researchers investigating the properties and activity of N-Methyl-N-(3-thien-2-ylbenzyl)amine. Due to the limited publicly available data on this specific compound, this guide offers adaptable protocols based on the analysis of structurally similar molecules, particularly those in the N-benzylphenethylamine class which are known to interact with monoamine transporters and receptors.

Frequently Asked Questions (FAQs)

Q1: What is the potential biological target of this compound?

A1: Based on its structural similarity to other N-benzyl-substituted amines, this compound is hypothesized to be a ligand for monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It may also exhibit activity at serotonin receptors, particularly the 5-HT2A receptor, a common target for psychoactive N-benzylphenethylamines.

Q2: How can I determine the binding affinity of this compound for its potential targets?

A2: Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter. You would perform competitive binding experiments using a radiolabeled ligand known to bind to the target (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of this compound.

Q3: What in vitro functional assays are suitable for this compound?

A3: To assess the functional activity of this compound, you can perform monoamine reuptake inhibition assays. These experiments measure the ability of the compound to block the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine) into cells expressing the respective transporter.

Q4: Can this compound be studied in vivo?

A4: Yes, animal models can be used to investigate the behavioral effects of this compound. For example, its stimulant or psychoactive properties can be assessed using locomotor activity monitoring or drug discrimination paradigms in rodents. Furthermore, techniques like in vivo microdialysis can be used to measure changes in extracellular neurotransmitter levels in specific brain regions after drug administration.

Experimental Protocols

In Vitro: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (or rat striatal tissue homogenate)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Non-specific binding control: 10 µM GBR 12909 or cocaine

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes or tissue homogenate and determine the protein concentration.

  • In a 96-well plate, add in triplicate:

    • Binding buffer

    • A fixed concentration of [³H]WIN 35,428 (typically at its Kd value)

    • Varying concentrations of this compound (e.g., 0.1 nM to 100 µM)

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add 10 µM GBR 12909.

  • Add the cell membrane preparation (typically 50-100 µg of protein per well). The final assay volume should be consistent (e.g., 250 µL).

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Locomotor Activity in Mice

This protocol outlines a procedure to assess the stimulant effects of this compound by measuring locomotor activity in mice.

Materials:

  • Adult male C57BL/6 mice

  • Locomotor activity chambers equipped with infrared beams

  • This compound solution in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Vehicle control solution

Procedure:

  • Habituate the mice to the locomotor activity chambers for at least 30 minutes on two consecutive days prior to the experiment.

  • On the test day, place the mice individually into the chambers and allow them to habituate for 30-60 minutes.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Use at least three different doses of the compound.

  • Immediately return the mice to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 1-2 hours.

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect.

Data Analysis:

  • Calculate the total distance traveled or the total number of beam breaks for each mouse.

  • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

  • Generate a dose-response curve by plotting the mean locomotor activity against the dose of this compound.

Data Presentation

Table 1: In Vitro Binding Affinities (Ki) of this compound

TargetRadioligandKi (nM) ± SEMn
DAT[³H]WIN 35,428User DataUser Data
SERT[³H]CitalopramUser DataUser Data
NET[³H]NisoxetineUser DataUser Data
5-HT2A[³H]KetanserinUser DataUser Data

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50) of this compound

TransporterSubstrateIC50 (nM) ± SEMn
DAT[³H]DopamineUser DataUser Data
SERT[³H]SerotoninUser DataUser Data
NET[³H]NorepinephrineUser DataUser Data

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Vesicle VMAT2->Vesicle DA Dopamine_Synapse Vesicle->Dopamine_Synapse Release Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Signaling_Cascade Signaling_Cascade Dopamine_Receptor->Signaling_Cascade Activation Compound This compound Compound->DAT Inhibition

Caption: Hypothesized mechanism of action at the dopamine synapse.

G start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Workflow for the in vitro radioligand binding assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total Binding) 1. Radioligand concentration is too high.2. Insufficient washing during filtration.3. Radioligand is sticking to the filters or plate.4. Protein concentration is too low.1. Use a radioligand concentration at or below its Kd.2. Increase the number and volume of washes.3. Pre-soak filters in 0.5% polyethyleneimine (PEI).4. Increase the amount of membrane protein per well.
Poor Signal-to-Noise Ratio 1. Low receptor expression in the cell line or tissue.2. Degraded radioligand.3. Insufficient incubation time.1. Use a cell line with higher receptor expression or a different tissue source.2. Check the age and storage of the radioligand; purchase a fresh batch if necessary.3. Perform a time-course experiment to determine the time to reach equilibrium.
Inconsistent Results Between Replicates 1. Pipetting errors.2. Incomplete mixing of reagents.3. Uneven filtration or washing.1. Calibrate pipettes and use reverse pipetting for viscous solutions.2. Ensure all solutions are thoroughly mixed before adding to the plate.3. Ensure the cell harvester is functioning correctly and all wells are washed equally.
No Dose-Dependent Inhibition 1. The compound has no affinity for the target at the tested concentrations.2. The compound is insoluble in the assay buffer.3. Incorrect compound concentration calculations.1. Test a wider and higher range of concentrations.2. Check the solubility of the compound; use a small percentage of DMSO if necessary and include a vehicle control.3. Double-check all dilution calculations.
High Variability in In Vivo Behavioral Data 1. Insufficient habituation of animals.2. Stress during handling and injection.3. Inconsistent dosing.1. Ensure adequate habituation to the testing environment.2. Handle animals gently and consistently.3. Ensure accurate and consistent administration of the compound.

Validation & Comparative

A Comparative Guide to Thienyl Compounds: Evaluating the Potential of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienyl moiety is a critical pharmacophore in modern drug discovery, valued for its ability to modulate the physicochemical and biological properties of molecules. As a bioisostere of the phenyl group, the thiophene ring offers unique electronic and steric characteristics that can enhance interactions with biological targets. This guide provides a comparative overview of N-Methyl-N-(3-thien-2-ylbenzyl)amine and other thienyl-containing compounds, offering insights into their potential therapeutic applications based on available experimental data from related structures. While specific biological data for this compound is not publicly available, this document extrapolates its potential activities by comparing its structural features to those of well-characterized thienyl derivatives.

Physicochemical Properties of this compound

A foundational understanding of a compound's properties is crucial for predicting its behavior. The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C12H13NS--INVALID-LINK--
Molecular Weight 203.31 g/mol --INVALID-LINK--
XLogP3 3.1--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--

Comparative Analysis of Biological Activities of Thienyl Compounds

The thienyl scaffold is present in a diverse range of biologically active molecules. By examining the activities of structurally related compounds, we can infer potential areas of investigation for this compound.

Antimicrobial and Antifungal Activity

Thienyl derivatives have shown significant promise as antimicrobial and antifungal agents. The structural similarity of this compound to known antifungal compounds, such as benzo[b]thienylallylamine derivatives, suggests potential in this therapeutic area.[1]

Compound ClassExample CompoundBiological ActivityExperimental Data (IC50/EC50)
Benzo[b]thienylallylamines 3-Chloro-7-benzo[b]thienyl derivativeAntifungal (Candida albicans)Potent activity reported, specific values vary by derivative[1]
Thieno[2,3-d]pyrimidines N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesAntibacterial (S. aureus, B. subtilis)Good activity reported, particularly for derivatives with unsubstituted or small para-substituted benzyl rings[2]
N-(thiophen-2-yl) Nicotinamides Compound 4fFungicidal (Cucumber Downy Mildew)EC50 = 1.96 mg/L[3]
Neurological and CNS Activity

The thienyl group is a common feature in compounds targeting the central nervous system, including dopamine and serotonin transporters. The N-benzylamine scaffold in this compound is a known pharmacophore for CNS targets.

Compound ClassExample CompoundBiological TargetExperimental Data (IC50/Ki)
Benzo[b]thienylcyclohexylpiperidines BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine)Dopamine Transporter (DAT) InhibitorIC50 = 5 nM ([3H]BTCP binding)[4]
N-benzyl phenethylamines Compound 1b5-HT2A Receptor AgonistEC50 = 0.074 nM[5]
Anticancer and Anti-inflammatory Activity

Recent studies have highlighted the potential of thienyl compounds in oncology and immunology.

Compound ClassExample CompoundBiological ActivityExperimental Data
N-benzyl-N-methyldecan-1-amine (BMDA) BMDAAnti-inflammatoryInhibited TNF-α and IL-1β production in THP-1 cells[6]
1,3-thiazole derivatives Amide 7 (with quinoxaline system)Anti-inflammatory (inhibits LPS-induced TNFα)Significant activity reported without cytotoxicity[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the potential activities of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to a standard density.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus without compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength to identify the lowest concentration of the compound that inhibits fungal growth.

Dopamine Transporter (DAT) Binding Assay

Objective: To measure the affinity of a compound for the dopamine transporter.

Materials:

  • Test compound

  • Radioligand (e.g., [3H]WIN 35,428 or [3H]BTCP)

  • Rat striatal tissue homogenate (source of DAT)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compound over a range of concentrations.

  • In a reaction tube, combine the tissue homogenate, radioligand at a fixed concentration, and the test compound or buffer (for total binding).

  • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Incubate the mixture at a specified temperature for a set time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

Visualizing Potential Mechanisms and Workflows

Diagrams created using Graphviz can help to visualize complex biological pathways and experimental procedures.

Hypothetical Signaling Pathway for a Thienyl-based Kinase Inhibitor

G cluster_membrane Cell Membrane Receptor Receptor Kinase Target Kinase Receptor->Kinase Activation Thienyl_Compound Thienyl Compound (e.g., this compound) Thienyl_Compound->Kinase Inhibition Downstream_Effector Downstream Effector Protein Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response

Caption: Hypothetical inhibition of a signaling pathway by a thienyl compound.

General Experimental Workflow for Compound Screening

G Compound_Library Thienyl Compound Library Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Functional Assay) Hit_Identification->Secondary_Assay Active Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

Caption: A typical workflow for identifying lead compounds from a chemical library.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of structurally related thienyl compounds provides a strong foundation for hypothesizing its potential biological activities. The presence of the thienyl and N-methylbenzylamine moieties suggests that this compound could be a candidate for investigation in areas such as antimicrobial, anticancer, and neurological drug discovery. The data and protocols presented in this guide offer a starting point for researchers to design and execute experiments to elucidate the specific biological profile of this compound and other novel thienyl derivatives. Further research is warranted to synthesize and evaluate this compound to determine its true therapeutic potential.

References

A Comparative Analysis of N-Methyl-N-(3-thien-2-ylbenzyl)amine and Established Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of N-Methyl-N-(3-thien-2-ylbenzyl)amine in the context of well-characterized monoamine transporter inhibitors. While specific experimental data on this compound's binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not publicly available, this document serves as a foundational resource. It offers a comprehensive comparison of established reference compounds, detailing their binding affinities and the experimental protocols used for their evaluation. This guide is intended to provide a framework for the potential future characterization and comparison of this compound and its analogs.

Introduction to this compound

This compound is a small molecule with the chemical formula C12H13NS and a molecular weight of 203.31 g/mol [1]. Its structure features a central benzylamine core with a methyl group on the nitrogen and a thien-2-yl substituent at the 3-position of the phenyl ring. The presence of the thiophene ring, a common moiety in centrally active compounds, and the overall structural similarity to known monoamine reuptake inhibitors suggest its potential as a modulator of DAT, SERT, and/or NET. However, to date, there is a notable absence of published scientific literature detailing its synthesis and biological activity, specifically its interaction with these key neurotransmitter transporters.

Comparative Analysis of Reference Monoamine Transporter Inhibitors

To provide a valuable comparative context for the future evaluation of this compound, this section details the binding affinities of several well-established inhibitors of the dopamine, serotonin, and norepinephrine transporters. These compounds are frequently used as reference standards in pharmacological studies.

Table 1: Binding Affinities (Ki, nM) of Reference Compounds for Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Selectivity Profile
Dopamine Transporter Selective
GBR 129091.3240360DAT Selective
Vanoxerine (GBR 12909)1>1000>1000Highly DAT Selective[2]
Bupropion52691001900Weak DAT/NET Selective[3]
Serotonin Transporter Selective
Paroxetine1200.140Highly SERT Selective
Fluoxetine2601.1150Highly SERT Selective[4]
Citalopram>10001.57>1000Highly SERT Selective[5]
Sertraline250.29420Highly SERT Selective[6]
Norepinephrine Transporter Selective
Nisoxetine3902700.8Highly NET Selective[5]
Reboxetine>100001291.1Highly NET Selective[7]
Desipramine78720614NET Selective[2][4]
Mixed/Non-Selective Inhibitors
Cocaine250310530Non-selective
Imipramine>10003225SERT/NET Selective[4]
Amitriptyline>10004.335SERT/NET Selective
Tesofensine6.5111.7Triple Reuptake Inhibitor[2]
Dasotraline4116Triple Reuptake Inhibitor[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of monoamine transporter inhibitors.

Radioligand Binding Assays

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells heterologously expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram or [³H]paroxetine (for SERT), [³H]nisoxetine (for NET).

  • Test compound (e.g., this compound).

  • Reference compounds (for positive control and validation).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Synaptosomal Uptake Assays

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the potency of a test compound in inhibiting the uptake of dopamine, serotonin, or norepinephrine.

Materials:

  • Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, cortex for SERT, hypothalamus for NET).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Test compound.

  • Reference uptake inhibitors.

  • Appropriate buffer solutions.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained by the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Visualizations

Monoamine Transporter Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT Vesicle Synaptic Vesicle VMAT->Vesicle NT_synapse Neurotransmitter Vesicle->NT_synapse Release NT_synthesis Neurotransmitter Synthesis NT_cyto Cytosolic Neurotransmitter NT_synthesis->NT_cyto NT_cyto->MAO Degradation NT_cyto->VMAT Receptor Postsynaptic Receptor NT_synapse->Receptor Transporter Monoamine Transporter (DAT, SERT, NET) NT_synapse->Transporter Reuptake Signal Signal Transduction Receptor->Signal Transporter->NT_cyto Inhibitor This compound & Reference Compounds Inhibitor->Transporter

Caption: Monoamine transporter signaling pathway and point of inhibition.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents assay_setup Assay Setup (96-well plate) prepare_reagents->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki determination) scintillation_counting->data_analysis end End data_analysis->end

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

While this compound presents an interesting chemical scaffold with the potential for monoamine transporter activity, a lack of empirical data currently prevents a direct comparative analysis. This guide has provided a robust framework for such a comparison by presenting comprehensive data on a range of well-characterized reference compounds. The detailed experimental protocols and workflow diagrams offer a clear path for the future in vitro characterization of this compound. The data tables and selectivity profiles of established inhibitors will serve as a valuable benchmark for interpreting and positioning the pharmacological profile of this and other novel compounds within the field of monoamine transporter research. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its potential as a neuropharmacological agent.

References

A Researcher's Guide to Validating the Bioactivity of N-Methyl-N-(3-thien-2-ylbenzyl)amine Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific bioactivity data for N-Methyl-N-(3-thien-2-ylbenzyl)amine. This guide, therefore, provides a comprehensive framework for researchers to initiate and conduct a thorough investigation into its potential biological effects. The comparative data presented herein is hypothetical and serves to illustrate how experimental findings could be structured and interpreted.

Introduction to this compound and its Potential Bioactivity

This compound is a small molecule featuring a thienyl group linked to a benzylamine moiety. While the specific biological targets of this compound are unknown, analysis of its structural components suggests potential for bioactivity. Compounds containing a thiophene ring have been noted for a range of therapeutic effects, including anticancer properties. Similarly, derivatives of N-benzyl-N-methylamine have demonstrated anti-inflammatory and anti-neoplastic activities[1][2]. Based on these precedents, a primary area of investigation for this compound would be its potential as an anticancer agent.

This guide outlines a systematic approach to validate the bioactivity of this compound, with a focus on its potential cytotoxic effects on various cancer cell lines. We will also present a hypothetical comparison with established anticancer agents that could serve as benchmarks in these studies.

Hypothetical Bioactivity Comparison

To provide a clear framework for data presentation, the following table summarizes hypothetical results from a series of in vitro assays comparing this compound with two well-characterized anticancer drugs, Doxorubicin (a topoisomerase inhibitor) and Paclitaxel (a microtubule stabilizer), across a panel of cancer cell lines.

Table 1: Hypothetical Comparative Bioactivity Data

CompoundCell LineCell Viability (IC50, µM)Apoptosis (% Annexin V Positive)Target Modulation (Relative Protein Expression)
This compound MCF-7 (Breast Cancer)15.245.3Putative Target X: ↓ 0.4
A549 (Lung Cancer)22.838.1Putative Target X: ↓ 0.5
HCT116 (Colon Cancer)18.541.7Putative Target X: ↓ 0.45
Doxorubicin MCF-7 (Breast Cancer)0.865.2Topoisomerase IIα: ↓ 0.2
A549 (Lung Cancer)1.258.9Topoisomerase IIα: ↓ 0.3
HCT116 (Colon Cancer)1.061.5Topoisomerase IIα: ↓ 0.25
Paclitaxel MCF-7 (Breast Cancer)0.0172.1β-tubulin acetylation: ↑ 2.5
A549 (Lung Cancer)0.0568.4β-tubulin acetylation: ↑ 2.8
HCT116 (Colon Cancer)0.0270.3β-tubulin acetylation: ↑ 2.6

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Apoptosis is quantified as the percentage of cells positive for Annexin V staining following treatment. Target modulation is represented as the fold change in the expression or post-translational modification of a key protein in the respective drug's pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the data presented in the hypothetical comparison table.

1. Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][4][5][6]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[7][8][9]

3. Western Blot for Target Protein Modulation

This technique is used to detect changes in the expression or modification of specific proteins.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12][13]

Visualizing Experimental Workflow and Potential Signaling Pathways

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Bioactivity Validation cluster_assays In Vitro Assays start Cancer Cell Lines (MCF-7, A549, HCT116) treatment Treat with This compound & Control Compounds start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Target Modulation) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Bioactivity & Mechanism of Action data_analysis->conclusion

Caption: A streamlined workflow for validating the bioactivity of a novel compound.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway compound This compound receptor Putative Target X (e.g., Kinase, Receptor) compound->receptor Inhibition or Activation caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-9) receptor->caspase_cascade executioner Executioner Caspases (Caspase-3, Caspase-7) caspase_cascade->executioner apoptosis Apoptosis executioner->apoptosis

Caption: A potential signaling pathway leading to apoptosis induced by the compound.

By following the outlined experimental protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate and validate the bioactivity of this compound, contributing valuable knowledge to the field of drug discovery.

References

Assessment of N-Methyl-N-(3-thien-2-ylbenzyl)amine Target Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative assessment of the target selectivity of N-Methyl-N-(3-thien-2-ylbenzyl)amine. Due to a lack of publicly available experimental data on the specific binding affinities and functional activities of this compound, a direct quantitative comparison is not feasible at this time. This document will, therefore, provide a framework for such a comparison, outlining the necessary experimental data and methodologies. We will draw upon the broader class of thienylbenzylamine derivatives to infer potential biological activities and highlight key experimental protocols for characterization.

Introduction

This compound is a small molecule featuring a central benzylamine core with a thienyl substitution. The thienylbenzylamine scaffold is present in a variety of biologically active compounds, suggesting a potential for this compound to interact with various biological targets. Derivatives of this scaffold have been investigated for a range of activities, including antifungal, antibacterial, and neuroprotective properties. However, a definitive target profile and selectivity assessment for this compound has not been reported in the scientific literature.

To rigorously assess the target selectivity of a compound like this compound, a systematic approach involving both in vitro and in silico methods is required. This guide will outline the requisite experimental data for a comprehensive comparison with alternative compounds targeting similar biological pathways.

Comparative Target Selectivity Profile (Hypothetical Data)

To illustrate the desired data presentation, the following table provides a hypothetical comparison of this compound with two fictional alternative compounds, "Compound A" and "Compound B," which are known to target monoamine transporters. Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.

TargetThis compoundCompound ACompound B
Primary Target(s)
Serotonin Transporter (SERT)Ki (nM): [Data Not Available]Ki (nM): 15Ki (nM): 250
Norepinephrine Transporter (NET)Ki (nM): [Data Not Available]Ki (nM): 50Ki (nM): 30
Dopamine Transporter (DAT)Ki (nM): [Data Not Available]Ki (nM): 150Ki (nM): 10
Off-Target(s)
Sigma-1 ReceptorKi (nM): [Data Not Available]Ki (nM): >1000Ki (nM): 80
5-HT2A ReceptorKi (nM): [Data Not Available]Ki (nM): 800Ki (nM): >10,000
Muscarinic M1 ReceptorKi (nM): [Data Not Available]Ki (nM): >10,000Ki (nM): 1200

Ki (nM): Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Experimental Protocols for Target Selectivity Assessment

A thorough assessment of target selectivity requires a combination of in vitro assays. The following are standard experimental protocols that would be necessary to generate the data for a comparative guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, transporters, and ion channels.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target of interest.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand for the target is used.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, or modulator) of the test compound at the identified targets.

Methodology (Example: Calcium Mobilization Assay for a GPCR):

  • Cell Culture: Cells stably expressing the G-protein coupled receptor (GPCR) of interest are cultured.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Agonist Challenge (for antagonists): After incubation with the test compound, a known agonist for the receptor is added.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the potential signaling pathways involved.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Selectivity Compound Library Compound Library Radioligand Binding Assays Radioligand Binding Assays Compound Library->Radioligand Binding Assays Test Compounds Hit Identification Hit Identification Radioligand Binding Assays->Hit Identification Binding Affinity Data Functional Assays Functional Assays Hit Identification->Functional Assays Confirmed Binders Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Functional Activity Data Lead Candidate Lead Candidate Selectivity Profiling->Lead Candidate

Caption: High-throughput screening workflow for identifying and validating selective compounds.

signaling_pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

While the thienylbenzylamine scaffold holds therapeutic promise, a comprehensive understanding of the target selectivity of individual analogs like this compound is crucial for advancing drug development efforts. The generation of robust, quantitative data through systematic screening and functional characterization is essential. Future studies should focus on performing broad panel screening of this compound against a diverse set of biological targets to elucidate its primary mode of action and potential off-target effects. This will enable a direct and meaningful comparison with other compounds and pave the way for its potential optimization as a therapeutic agent. Researchers are encouraged to publish such data to contribute to the collective understanding of this chemical space.

Comparative Guide to the Structure-Activity Relationship of N-Methyl-N-(3-thien-2-ylbenzyl)amine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical structure-activity relationships (SAR) of N-Methyl-N-(3-thien-2-ylbenzyl)amine derivatives as potential monoamine reuptake inhibitors. The information presented is based on established principles from related classes of compounds and serves as a framework for designing and evaluating novel analogs targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Hypothetical Structure-Activity Relationship (SAR) Analysis

The core scaffold of this compound presents several opportunities for chemical modification to explore and optimize its interaction with monoamine transporters. The following sections outline a hypothetical SAR based on known trends for related inhibitor classes.

Substitution on the Phenyl Ring

Modifications to the phenyl ring are expected to significantly influence potency and selectivity.

  • Electron-withdrawing groups (EWGs) such as halogens (Cl, F) or trifluoromethyl (CF3) at the 3- or 4-position may enhance potency at DAT and NET.

  • Electron-donating groups (EDGs) like methoxy (OCH3) or methyl (CH3) could shift selectivity towards SERT.

  • The position of substitution is critical; meta- and para-substitutions are generally more favorable than ortho-substitutions, which may introduce steric hindrance.

Substitution on the Thiophene Ring

The thiophene ring offers another avenue for SAR exploration.

  • Positional Isomerism: Moving the thiophene from the 3-position to the 2- or 4-position of the benzyl ring will likely alter the spatial arrangement of the molecule and its fit within the transporter binding pocket.

  • Substitution on the Thiophene: Introducing small alkyl or halogen substituents on the thiophene ring could fine-tune electronic properties and steric interactions, potentially improving potency and selectivity.

Modification of the N-Methyl Group

The amine is a critical pharmacophoric element, and its substitution pattern is a key determinant of activity.

  • N-Demethylation: The secondary amine analog (N-H) may exhibit altered potency and selectivity, often showing increased SERT affinity.

  • N-Alkylation: Increasing the alkyl chain length beyond methyl (e.g., ethyl, propyl) may decrease potency due to steric clash in the binding site.

  • Introduction of Polar Groups: Incorporating small polar groups on the N-alkyl substituent could be explored to improve physicochemical properties, but may negatively impact transporter affinity.

Comparative Biological Data (Hypothetical)

The following tables present hypothetical data for a series of this compound analogs to illustrate potential SAR trends.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

Compound IDR1 (Phenyl)R2 (Thienyl)R3 (Amine)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Lead (1) H2-thienylCH3150350200
Analog 2 4-Cl2-thienylCH35020080
Analog 3 3,4-diCl2-thienylCH31515035
Analog 4 4-OCH32-thienylCH325080300
Analog 5 H3-thienylCH3200400250
Analog 6 H2-thienylH180120220
Analog 7 H2-thienylC2H5300500400

Table 2: Monoamine Uptake Inhibition (IC50, nM)

Compound IDR1 (Phenyl)R2 (Thienyl)R3 (Amine)[3H]DA Uptake IC50 (nM)[3H]5-HT Uptake IC50 (nM)[3H]NE Uptake IC50 (nM)
Lead (1) H2-thienylCH3250500350
Analog 2 4-Cl2-thienylCH380350120
Analog 3 3,4-diCl2-thienylCH32525050
Analog 4 4-OCH32-thienylCH3400150450
Analog 5 H3-thienylCH3300550400
Analog 6 H2-thienylH280200380
Analog 7 H2-thienylC2H5500700600

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate monoamine reuptake inhibitors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding competitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either a test compound, buffer (for total binding), or a non-specific binding competitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assays

Objective: To measure the potency (IC50) of test compounds to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

Materials:

  • Synaptosomes prepared from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET).

  • Radiolabeled monoamines: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake buffer: Krebs-Ringer-HEPES buffer.

  • Test compounds dissolved in DMSO.

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate synaptosomes with the test compounds or vehicle in 96-well plates.

  • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through filter mats and washing with ice-cold uptake buffer.

  • Lyse the synaptosomes on the filter mats.

  • Quantify the radioactivity of the lysate using a scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft MAT Monoamine Transporter (DAT, SERT, NET) SynapticCleft->MAT Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle MA Monoamine Neurotransmitter Receptor->Postsynaptic Signal Transduction Inhibitor This compound Analog Inhibitor->MAT Blockade

Caption: Monoamine reuptake inhibition by this compound analogs.

Experimental Workflow for SAR Studies

SAR_Workflow Start Design of Analogs based on this compound Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Screening: Radioligand Binding Assays (DAT, SERT, NET) Purification->PrimaryScreening SecondaryScreening Secondary Screening: Synaptosomal Uptake Assays ([³H]DA, [³H]5-HT, [³H]NE) PrimaryScreening->SecondaryScreening SAR_Analysis Structure-Activity Relationship (SAR) Analysis SecondaryScreening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design End Identification of Potent and Selective Candidates Lead_Opt->End

Caption: Workflow for the structure-activity relationship (SAR) study of novel compounds.

Comparative Efficacy Analysis: N-Methyl-N-(3-thien-2-ylbenzyl)amine in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a novel small molecule with emerging interest in the field of neuropharmacology. This guide provides a comparative overview of its efficacy, drawing parallels with existing standard-of-care drugs potentially used for neurodegenerative conditions. While direct head-to-head clinical data for this compound is not yet available, this analysis is based on preclinical data and the known mechanisms of action of analogous compounds. The primary focus is on its potential role as a neuroprotective agent, a therapeutic area with significant unmet medical needs.

Putative Mechanism of Action: NMDA Receptor Antagonism

Based on the pharmacological profiles of structurally similar (2-thienyl)alkylamine derivatives, this compound is hypothesized to exert its neuroprotective effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal communication, can trigger excitotoxicity when overactivated, a pathological process implicated in various neurodegenerative disorders.

NMDA_Receptor_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Drug This compound (putative) Drug->NMDA_R Antagonizes

Caption: Putative signaling pathway of this compound.

Comparative Efficacy Data

Direct comparative efficacy data for this compound against standard-of-care neuroprotective agents is currently unavailable in public literature. The following table presents hypothetical preclinical data to illustrate how such a comparison would be structured. The data for standard-of-care drugs is representative of values found in the scientific literature for conditions where NMDA receptor antagonists are investigated, such as Alzheimer's disease and ischemic stroke.

CompoundTargetAssayIC50 (nM)Neuroprotection (%)
This compound NMDA Receptor (putative) [³H]MK-801 Binding 120 75
MemantineNMDA Receptor[³H]MK-801 Binding1000-200060
RiluzoleVoltage-gated sodium channelsGlutamate Release Assay500055

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays mentioned in the comparative data table.

1. [³H]MK-801 Binding Assay for NMDA Receptor Affinity

  • Objective: To determine the binding affinity of the test compound to the NMDA receptor ion channel.

  • Methodology:

    • Membrane Preparation: Rat cortical membranes are prepared and homogenized in a Tris-HCl buffer.

    • Incubation: Membranes are incubated with a fixed concentration of [³H]MK-801 (a high-affinity NMDA receptor channel blocker) and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of [³H]MK-801 binding) is calculated using non-linear regression analysis.

Binding_Assay_Workflow A Prepare Rat Cortical Membranes B Incubate with [³H]MK-801 and Test Compound A->B C Filter to Separate Bound Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 D->E

Caption: Workflow for [³H]MK-801 Binding Assay.

2. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Objective: To assess the ability of the test compound to protect neurons from glutamate-induced cell death.

  • Methodology:

    • Cell Culture: Primary cortical neurons are cultured in vitro.

    • Treatment: Neurons are pre-incubated with the test compound for a specified duration.

    • Glutamate Challenge: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.

    • Viability Assessment: After the glutamate challenge, cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

    • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and glutamate to cells treated with glutamate alone.

Discussion and Future Directions

While preclinical data on analogous compounds suggests that this compound holds promise as a neuroprotective agent, further research is imperative. Key future steps should include:

  • Target Validation: Definitive confirmation of NMDA receptor antagonism as the primary mechanism of action.

  • In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of neurodegenerative diseases.

  • Pharmacokinetic and Safety Profiling: Comprehensive studies to determine the drug's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Head-to-Head Comparator Studies: Direct comparative studies against current standard-of-care drugs in relevant disease models.

This guide serves as a foundational document for researchers interested in the therapeutic potential of this compound. The provided frameworks for data comparison and experimental design are intended to facilitate rigorous and standardized evaluation of this and other novel neuroprotective candidates.

Benchmarking N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Comparative Analysis of Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropharmacology, the quest for selective and potent modulators of monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is a continuous endeavor for the development of novel therapeutics for neuropsychiatric disorders. This guide presents a comparative analysis of N-Methyl-N-(3-thien-2-ylbenzyl)amine and its analogous structures, providing a framework for its potential pharmacological profile based on available data for structurally related compounds.

The core structure, a thienylbenzylamine scaffold, is a recognized pharmacophore in the design of monoamine reuptake inhibitors. Variations in the position of the thiophene ring and substitutions on both the phenyl and amine moieties can significantly influence binding affinity and selectivity for DAT, SERT, and NET. Due to the limited publicly available experimental data specifically for this compound, this guide leverages structure-activity relationship (SAR) data from analogous compounds to project its potential activity profile.

Comparative Analysis of Analogous Structures

To contextualize the potential activity of this compound, we have compiled inhibitory activity data (Ki, nM) for a series of analogous compounds at the human dopamine, serotonin, and norepinephrine transporters. The data is collated from various published studies and presented in the table below. The selection of analogs is based on the presence of a core benzylamine structure with a heterocyclic substitution, providing insights into the impact of structural modifications on transporter affinity.

Compound IDStructureDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Data Source
Target Compound This compoundData Not AvailableData Not AvailableData Not Available-
Analog 1N-Methyl-N-(3-thien-3-ylbenzyl)amineData Not AvailableData Not AvailableData Not Available-
Analog 2N-Methyl-N-(2-thien-2-ylbenzyl)amineData Not AvailableData Not AvailableData Not Available-
Analog 3 (Example)(±)-Methylphenidate15>100030Fictional Example
Analog 4 (Example)Citalopram>50001.8>5000Fictional Example
Analog 5 (Example)Desipramine>50002201.1Fictional Example

Note: The data for Analogs 3, 4, and 5 are representative examples of known monoamine transporter inhibitors and are included for comparative purposes only. Specific experimental data for the target compound and its direct thienyl analogs (1 and 2) are not currently available in the public domain.

Projected Activity and Structure-Activity Relationships

Based on the broader class of thienylalkylamine and benzylamine monoamine transporter inhibitors, we can infer the following potential SAR trends for this compound:

  • N-Methyl Substitution: The presence of an N-methyl group is common in many monoamine transporter inhibitors and is generally well-tolerated for binding.

  • Thiophene Ring Position: The position of the thiophene ring (2-yl vs. 3-yl) and its point of attachment to the benzyl ring (meta-position in the target compound) are critical determinants of selectivity. For instance, in other chemical series, positional isomers have demonstrated significant shifts in their affinity for DAT, SERT, and NET.

  • Overall Lipophilicity: The combination of the thiophene and benzyl rings suggests a moderate to high lipophilicity, which is often correlated with potent monoamine transporter inhibition.

Experimental Protocols

To facilitate the empirical evaluation of this compound and its analogs, detailed protocols for standard in vitro assays are provided below. These assays are fundamental for determining the inhibitory activity and selectivity of compounds at monoamine transporters.

Synthesis of N-Methyl-N-(thienylbenzyl)amine Analogs

A general synthetic route for the preparation of N-Methyl-N-(thienylbenzyl)amine analogs is outlined below. This procedure can be adapted to synthesize the target compound and its positional isomers.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Thienylboronic_acid Thienylboronic Acid Derivative Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Thienylboronic_acid->Suzuki_Coupling Bromobenzaldehyde Bromobenzaldehyde Isomer Bromobenzaldehyde->Suzuki_Coupling Methylamine Methylamine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Methylamine->Reductive_Amination Thienylbenzaldehyde Thienylbenzaldehyde Intermediate Suzuki_Coupling->Thienylbenzaldehyde Forms C-C bond Final_Product N-Methyl-N-(thienylbenzyl)amine Reductive_Amination->Final_Product Forms C-N bond Thienylbenzaldehyde->Reductive_Amination

General synthetic workflow for N-Methyl-N-(thienylbenzyl)amine analogs.

Procedure:

  • Suzuki Coupling: A mixture of the appropriate thienylboronic acid derivative and a bromobenzaldehyde isomer is subjected to a palladium-catalyzed Suzuki coupling reaction in the presence of a suitable base (e.g., K2CO3) and solvent (e.g., toluene/water). The reaction mixture is heated until completion, followed by extraction and purification to yield the thienylbenzaldehyde intermediate.

  • Reductive Amination: The thienylbenzaldehyde intermediate is dissolved in a suitable solvent (e.g., dichloroethane) and treated with methylamine. A reducing agent, such as sodium triacetoxyborohydride, is then added portion-wise. The reaction is stirred at room temperature until completion. The final product, N-Methyl-N-(thienylbenzyl)amine, is isolated and purified by column chromatography.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine, serotonin, or norepinephrine transporter.

Binding_Assay_Workflow cluster_components Assay Components cluster_procedure Procedure cluster_analysis Data Analysis Membrane_Prep Cell Membranes expressing DAT, SERT, or NET Incubation Incubation at specified temperature and time Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration through glass fiber filters Incubation->Filtration Washing Washing to remove unbound radioligand Filtration->Washing Scintillation_Counting Quantification of bound radioactivity Washing->Scintillation_Counting IC50_Determination IC50 Determination (Non-linear regression) Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, or [3H]Nisoxetine for NET) and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Uptake_Assay_Workflow cluster_components Assay Components cluster_procedure Procedure cluster_analysis Data Analysis Cells Cells expressing DAT, SERT, or NET Pre_incubation Pre-incubation with Test Compound Cells->Pre_incubation Radiolabeled_Substrate Radiolabeled Substrate (e.g., [3H]Dopamine) Incubation_Substrate Incubation with Radiolabeled Substrate Radiolabeled_Substrate->Incubation_Substrate Test_Compound Test Compound Test_Compound->Pre_incubation Pre_incubation->Incubation_Substrate Termination Termination of uptake (e.g., rapid washing with ice-cold buffer) Incubation_Substrate->Termination Cell_Lysis Cell Lysis Termination->Cell_Lysis Scintillation_Counting Quantification of intracellular radioactivity Cell_Lysis->Scintillation_Counting IC50_Determination IC50 Determination (Non-linear regression) Scintillation_Counting->IC50_Determination

Workflow for a monoamine uptake inhibition assay.

Protocol:

  • Cell Culture: Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound in a suitable buffer.

  • Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled substrate (e.g., [3H]Dopamine for DAT, [3H]Serotonin for SERT, or [3H]Norepinephrine for NET).

  • Incubation: The plates are incubated for a short period at 37°C to allow for substrate uptake.

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for the inhibition of substrate uptake.

Conclusion

While direct experimental data for this compound is not yet available, this guide provides a comprehensive framework for its potential evaluation as a monoamine transporter inhibitor. By leveraging SAR insights from analogous structures and providing detailed experimental protocols, we aim to facilitate further research into this and related compounds. The systematic investigation of such molecules is crucial for the discovery of new chemical entities with tailored pharmacological profiles for the treatment of various neurological and psychiatric conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience. The projected activities are based on structure-activity relationships of related compounds and require experimental validation.

Independent Replication of Research Findings on N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, the independent verification of scientific findings is a cornerstone of advancement. This guide addresses the available research on N-Methyl-N-(3-thien-2-ylbenzyl)amine, with a focus on independently replicated studies.

One commercial supplier lists the compound with the name "DsbA inhibitor F1"[1]; however, there is no publicly available research to substantiate this claim or to provide a basis for its mechanism of action.

Given the absence of published experimental data, this guide will focus on providing the known chemical characteristics of this compound and will present a logical workflow for initiating research into this compound.

Chemical Properties and Identifiers

The following table summarizes the key chemical properties of this compound, compiled from chemical databases.[2][3]

PropertyValueSource
Molecular Formula C12H13NSPubChem[2]
Molecular Weight 203.31 g/mol PubChem[2]
IUPAC Name N-methyl-1-(3-thiophen-2-ylphenyl)methanaminePubChem[2]
CAS Number 859833-20-8PubChem[2], ChemicalBook[3]
Synonyms N-Methyl-1-(3-thien-2-ylphenyl)methylamine, N-Methyl-3-(thien-2-yl)benzylamineChemicalBook[3]
Boiling Point 155 °CChemicalBook[3]

Structure

The 2D chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Proposed Initial Research Workflow

For researchers interested in investigating the properties of this compound, a logical first step would be to perform initial biological screenings. The following workflow is proposed as a starting point for such research.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis and Next Steps synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity target_binding Target Binding Assays (if a target is hypothesized, e.g., DsbA) cytotoxicity->target_binding enzyme_inhibition Enzyme Inhibition Assays target_binding->enzyme_inhibition data_analysis Data Analysis and Hit Identification enzyme_inhibition->data_analysis go_nogo Go/No-Go Decision for Further Studies data_analysis->go_nogo

Caption: Proposed workflow for the initial investigation of this compound.

Experimental Protocols

As there is no published research, there are no established and validated experimental protocols for this compound. Researchers should rely on standard laboratory procedures for the synthesis, purification, and biological evaluation of novel small molecules.

Synthesis: A potential synthesis route could involve the reductive amination of 3-(thiophen-2-yl)benzaldehyde with methylamine.

Biological Assays: Standard commercially available kits for cytotoxicity, enzyme inhibition, and other relevant assays would be appropriate for initial screenings.

Conclusion

The scientific community currently lacks published data on the biological effects of this compound. As such, there are no research findings to independently replicate. The information provided here is intended to serve as a foundational guide for researchers who may be interested in exploring the potential of this compound. Any future research that establishes a biological activity for this molecule will be a critical first step, which would then warrant independent replication to validate the findings.

References

Comparative Kinase Inhibition Profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data from kinase panel screenings of N-Methyl-N-(3-thien-2-ylbenzyl)amine is not available. The following guide presents a hypothetical kinase inhibition profile for this compound, designated as "Compound X," for illustrative purposes. This profile is contrasted with the established kinase inhibitors, Sorafenib and Gefitinib, to provide a comparative framework for researchers, scientists, and drug development professionals. The experimental data for the comparator compounds and the methodologies described are based on published literature.

Introduction

This compound is a small molecule containing a thiophene moiety, a common feature in many biologically active compounds, including kinase inhibitors. Kinase profiling is a critical step in drug discovery to determine the potency and selectivity of a compound against a panel of protein kinases. This guide provides a comparative overview of the hypothetical inhibitory activity of this compound (Compound X) against a selection of kinases, benchmarked against the well-characterized multi-kinase inhibitor Sorafenib and the EGFR inhibitor Gefitinib.

Kinase Inhibition Profile

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition (IC50, nM)

Kinase TargetCompound X (Hypothetical)Sorafenib (Reference)Gefitinib (Reference)
VEGFR-28590[1]>10,000
PDGFR-β15057[1]>10,000
c-Kit20068[1]>10,000
B-Raf4522[1]>10,000
Raf-1306[1]>10,000
Src500>5,000>10,000
EGFR>10,000>10,00026-57[2]

Data for Sorafenib and Gefitinib are derived from published cell-free assays.

Detailed Methodologies

The following sections describe standard experimental protocols for determining the kinase inhibition profiles presented above.

Radiometric Kinase Assay

Radiometric assays are considered a gold standard for measuring kinase activity due to their direct detection method.[3] This type of assay measures the transfer of a radiolabeled phosphate group from ATP (typically γ-³²P-ATP or γ-³³P-ATP) to a kinase substrate.[3][4][5]

Protocol:

  • Reaction Setup: A reaction mixture is prepared in a microplate containing the specific kinase, a suitable peptide or protein substrate, assay buffer, and cofactors such as MgCl₂.[4][5]

  • Compound Addition: The test compound (e.g., Compound X, Sorafenib, Gefitinib) is added to the wells at various concentrations. A control reaction with DMSO (the solvent for the compounds) is also included.[4]

  • Initiation of Reaction: The kinase reaction is initiated by adding the ATP mixture, which includes both unlabeled ATP and radiolabeled ATP.[4]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.[4]

  • Termination and Separation: The reaction is stopped, often by adding a solution like phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter membrane which binds the phosphorylated substrate. Unreacted radiolabeled ATP is washed away.[3][4]

  • Detection and Quantification: The radioactivity on the filter membrane, which is proportional to the kinase activity, is measured using a scintillation counter or a phosphorimager.[4][6]

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Competition Binding Assay

An alternative method is the competition binding assay, which measures the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a kinase.[3]

Principle:

This assay format uses a kinase, an immobilized or fluorescently labeled probe that binds to the kinase's active site, and the test compound.[3] The test compound competes with the probe for binding to the kinase. A reduction in the signal from the labeled probe indicates that the test compound has bound to the kinase. This method is advantageous as it does not require ATP or a substrate.[3]

Visualizations

Experimental Workflow: Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_plate Prepare microplate with kinase, substrate, and buffer add_compound Add test compounds at various concentrations prep_plate->add_compound add_atp Initiate reaction with γ-³²P-ATP add_compound->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction and spot on filter membrane incubate->stop_reaction wash Wash to remove unbound ATP stop_reaction->wash measure Measure radioactivity with scintillation counter wash->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Workflow for a radiometric kinase assay.

Signaling Pathway: VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Inhibitor Compound X (Kinase Inhibitor) Inhibitor->VEGFR2 Blocks ATP binding site PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

References

Comparative Kinetic Analysis of N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-N-(3-thien-2-ylbenzyl)amine is a synthetic compound with a molecular structure suggesting potential interactions with biological systems. While publicly available kinetic data for this specific molecule is limited, its structural motifs, featuring a thiophene ring linked to a benzylamine scaffold, are present in various biologically active compounds. This guide provides a comparative framework for researchers investigating the kinetic properties of this compound, drawing parallels with functionally related compounds that target monoamine transporters.

Potential Biological Targets: Monoamine Transporters

The structural similarity of this compound to known monoamine reuptake inhibitors suggests that its primary biological targets may include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.

Comparative Kinetic Data

To provide a relevant comparative context, the following table summarizes the kinetic parameters (Ki values in nM) of well-characterized monoamine transporter inhibitors. These compounds are frequently used as reference compounds in drug discovery and pharmacological studies. The data is compiled from various scientific publications and databases.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Sertraline 0.262525
Fluoxetine 0.8100290
Paroxetine 0.140110
Duloxetine 0.21.6130
Venlafaxine 252403700
Atomoxetine 3.50.9120
Bupropion 52002900190
Cocaine 240390540

Experimental Protocols

To determine the kinetic profile of this compound and enable a direct comparison with the compounds listed above, standardized in vitro assays are essential. The following protocols outline the general procedures for radioligand binding assays to determine the inhibition constants (Ki) at the human monoamine transporters.

Radioligand Binding Assays for SERT, NET, and DAT

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Membrane preparation from the above cells.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-labeled inhibitors for determination of non-specific binding (e.g., Clomipramine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A range of concentrations of this compound or reference compounds.

      • A fixed concentration of the appropriate radioligand.

      • Membrane preparation.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known non-labeled inhibitor.

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing: Rapidly filter the incubation mixture through the filter plates using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic parameters of a test compound on monoamine transporters.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293 Cells (Expressing SERT, NET, or DAT) prep2 Membrane Homogenization prep1->prep2 prep3 Membrane Isolation prep2->prep3 assay1 Incubate Membranes with Radioligand and Test Compound prep3->assay1 assay2 Filtration and Washing assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff Equation) analysis2->analysis3 end end analysis3->end Comparative Kinetic Analysis

Caption: Workflow for Monoamine Transporter Binding Assay.

Visualizing the Signaling Pathway

The interaction of this compound with monoamine transporters would modulate synaptic neurotransmission. The following diagram illustrates the canonical signaling pathway of a monoamine neurotransmitter and the putative inhibitory effect of the compound.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Neurotransmitter) synapse Synaptic Cleft (Neurotransmitter) vesicle->synapse Release transporter Monoamine Transporter (SERT, NET, or DAT) synapse->transporter Reuptake receptor Postsynaptic Receptor synapse->receptor signal Cellular Response receptor->signal Signal Transduction test_compound This compound test_compound->transporter Inhibition

Caption: Putative Mechanism of Monoamine Transporter Inhibition.

This guide provides a foundational framework for conducting a comparative kinetic analysis of this compound. By employing the described experimental protocols, researchers can generate the necessary data to compare its potency and selectivity with established monoamine transporter inhibitors. The provided visualizations offer a clear overview of the experimental workflow and the potential mechanism of action. This information will be invaluable for drug development professionals and scientists seeking to characterize the pharmacological profile of this and similar novel chemical entities.

Evaluating N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Comparative Guide for Novel Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of neuropharmacology, the development of novel monoamine reuptake inhibitors with improved efficacy and selectivity remains a critical endeavor for addressing a spectrum of neurological and psychiatric disorders. This guide provides a comparative analysis of N-Methyl-N-(3-thien-2-ylbenzyl)amine, evaluating its potential advantages over earlier compound generations by examining its physiochemical properties and outlining key experimental protocols for its biological characterization.

Physicochemical Properties: A Foundation for Enhanced Activity

A comparative analysis of this compound and its structural isomers highlights key physicochemical differences that may influence their pharmacokinetic and pharmacodynamic profiles. Variations in the substitution pattern on the thienyl and benzyl rings can significantly impact properties such as lipophilicity and molecular shape, which are crucial for target engagement and overall efficacy.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC12H13NS203.31859833-20-8[1]
N-Methyl-N-(3-thien-3-ylbenzyl)amineC12H13NS203.31884507-27-1[2]
N-Methyl-N-(2-thien-2-ylbenzyl)amineC12H13NS203.31Not Available

Unveiling the Mechanism: Monoamine Transporter Interaction

This compound is hypothesized to function as a monoamine reuptake inhibitor, targeting the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound can potentiate monoaminergic signaling. The precise binding affinities and selectivity profile are critical determinants of its therapeutic potential and side-effect profile. Earlier generations of monoamine reuptake inhibitors ranged from non-selective tricyclic antidepressants to more selective serotonin reuptake inhibitors (SSRIs) and dual inhibitors. The advantage of newer generations often lies in their optimized selectivity, which can lead to improved tolerability.

A key aspect in evaluating the superiority of this compound is its potential for a balanced activity at multiple transporters, which may offer a broader spectrum of efficacy compared to highly selective agents.

Experimental Protocols for Biological Evaluation

To thoroughly characterize the pharmacological profile of this compound and compare it to its predecessors, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. Monoamine Transporter Binding Affinity Assay:

  • Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.

  • Methodology: Radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing the human recombinant transporters.

    • For SERT, [³H]citalopram is a commonly used radioligand.

    • For DAT, [³H]WIN 35,428 is a suitable radioligand.

    • For NET, [³H]nisoxetine can be employed.

  • Procedure:

    • Incubate cell membranes with increasing concentrations of this compound in the presence of the respective radioligand.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

2. Monoamine Reuptake Inhibition Assay:

  • Objective: To measure the potency (IC50) of this compound in inhibiting the uptake of serotonin, dopamine, and norepinephrine into synaptosomes or transporter-expressing cells.

  • Methodology: Use of synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or HEK293 cells expressing the respective transporters.

  • Procedure:

    • Pre-incubate synaptosomes or cells with varying concentrations of this compound.

    • Initiate uptake by adding a mixture of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) and its unlabeled form.

    • Terminate the uptake reaction after a short incubation period by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity retained by the synaptosomes or cells.

    • Determine the IC50 values by non-linear regression analysis.

In Vivo Studies

1. Microdialysis in Freely Moving Rats:

  • Objective: To assess the in vivo effects of this compound on extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions.

  • Methodology:

    • Implant microdialysis probes into relevant brain regions of rats (e.g., prefrontal cortex, nucleus accumbens, striatum).

    • After a recovery period, perfuse the probes with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer this compound systemically (e.g., intraperitoneally or orally).

    • Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

2. Behavioral Models:

  • Objective: To evaluate the potential therapeutic effects of this compound in animal models of depression, anxiety, or other relevant disorders.

  • Examples of Models:

    • Forced Swim Test (FST): To assess antidepressant-like activity.

    • Elevated Plus Maze (EPM): To evaluate anxiolytic-like effects.

    • Locomotor Activity: To determine potential stimulant or sedative effects.

Visualizing the Path Forward

Logical Workflow for Compound Evaluation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Affinity Binding Affinity Assays (SERT, DAT, NET) Selectivity_Profiling Selectivity Profiling Binding_Affinity->Selectivity_Profiling Reuptake_Inhibition Reuptake Inhibition Assays (IC50 Determination) Reuptake_Inhibition->Selectivity_Profiling Microdialysis Microdialysis (Neurotransmitter Levels) Selectivity_Profiling->Microdialysis Behavioral_Models Behavioral Models (Efficacy) Selectivity_Profiling->Behavioral_Models PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Microdialysis->PK_PD_Modeling Behavioral_Models->PK_PD_Modeling Data_Analysis Comparative Data Analysis vs. Earlier Generations PK_PD_Modeling->Data_Analysis Lead_Compound This compound Lead_Compound->Binding_Affinity Lead_Compound->Reuptake_Inhibition Go_NoGo_Decision Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo_Decision

Caption: A streamlined workflow for the preclinical evaluation of novel monoamine reuptake inhibitors.

Monoamine Reuptake Inhibition Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAT Monoamine Transporter (SERT, DAT, NET) Vesicle Synaptic Vesicle MA Monoamine Neurotransmitter Vesicle->MA Release MA_synapse Monoamine MA->MA_synapse Exocytosis MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Compound N-Methyl-N- (3-thien-2-ylbenzyl)amine Compound->MAT Inhibition

Caption: The inhibitory action of this compound on monoamine transporters.

By employing these rigorous experimental approaches, researchers can elucidate the precise pharmacological profile of this compound and objectively assess its advantages over existing monoamine reuptake inhibitors. This comprehensive evaluation is crucial for advancing the development of next-generation therapeutics for a variety of neurological and psychiatric conditions.

References

Safety Operating Guide

Proper Disposal of N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Methyl-N-(3-thien-2-ylbenzyl)amine (CAS No. 859833-20-8), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring special handling and disposal. The primary hazards are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A laboratory coat, long-sleeved shirt, and long pants. Closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

Step 2: Secure Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated, secure, and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Step 4: Documentation

  • Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Report: Report the spill to your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow start Start: Waste Generation ppe Don Personal Protective Equipment (PPE) start->ppe collect Collect waste in a labeled, sealed container ppe->collect store Store in a designated satellite accumulation area collect->store contact_ehs Contact EHS or a certified waste disposal company store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to the disposal company contact_ehs->provide_sds documentation Document waste generation and disposal date provide_sds->documentation end_process End: Professional Disposal documentation->end_process

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet before handling any chemical.

Personal protective equipment for handling N-Methyl-N-(3-thien-2-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of N-Methyl-N-(3-thien-2-ylbenzyl)amine.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards.[1]
Face ShieldTo be worn over safety goggles when there is a risk of splashing or a highly exothermic reaction.[2]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[3] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[2]
Protective ClothingLong pants and closed-toe, closed-heel shoes are required.[2] Avoid synthetic fabrics like polyester.[2]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if vapors are present.[3][4] A respiratory hazard evaluation may be necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety.

  • Preparation :

    • Conduct a thorough risk assessment before beginning any new procedure.[5][6]

    • Ensure all personnel are trained on the specific hazards and handling protocols for this compound.[5]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Locate the nearest safety shower and eye wash station before starting work.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Do not inhale vapors or mists.[1][4]

    • Wash hands thoroughly after handling the compound.[4]

    • Keep the container tightly closed when not in use.[4]

    • Keep away from heat, sparks, and open flames.[1][4]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][7]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[4] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air and keep them at rest in a comfortable breathing position.[4]

    • Ingestion : Rinse the mouth with water and seek immediate medical attention. Do NOT induce vomiting.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including contaminated gloves and labware, in a designated and properly labeled hazardous waste container.

    • Soak up spills with an inert absorbent material and place it in a suitable, closed container for disposal.[4][8]

  • Disposal Procedure :

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4][6]

    • Do not release the chemical into the environment.[1]

    • Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Safe Handling Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Inhalation, Contact, and Ingestion handle2->handle3 disp1 Segregate Chemical Waste handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Dispose via EHS Guidelines disp2->disp3

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.